N-Ethyl-5-nitropyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132420. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-7-4-3-6(5-9-7)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSKOYSJGIUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218010 | |
| Record name | N-Ethyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67730-09-0 | |
| Record name | N-Ethyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67730-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Ethyl-5-nitropyridin-2-amine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67730-09-0 | |
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| Record name | N-Ethyl-5-nitropyridin-2-amine | |
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| Record name | N-ethyl-5-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.877 | |
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| Record name | N-ETHYL-5-NITROPYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX009BG5FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Ethyl-5-nitropyridin-2-amine chemical properties
An In-depth Technical Guide to N-Ethyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known chemical properties, synthesis, and safety information for this compound (CAS No. 67730-09-0). The information is compiled from publicly available chemical databases and scientific literature.
Chemical Identity and Structure
This compound is a substituted nitropyridine derivative. Its core structure consists of a pyridine ring functionalized with an ethylamino group at position 2 and a nitro group at position 5.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 67730-09-0[1][2] |
| Molecular Formula | C₇H₉N₃O₂[1][2] |
| SMILES | CCNC1=NC=C(C=C1)--INVALID-LINK--[O-][1] |
| InChIKey | XEGSKOYSJGIUCY-UHFFFAOYSA-N[1] |
| Synonyms | 2-N-Ethylamino-5-nitropyridine, ethyl-(5-nitro-pyridin-2-yl)-amine[1] |
Physicochemical and Computed Properties
The majority of available data on the physicochemical properties of this compound are computationally predicted. These values provide estimations for molecular characteristics and behavior.
| Property | Value | Source |
| Molecular Weight | 167.17 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 167.069476538 Da | PubChem (Computed)[1] |
| XLogP3 | 1.9 | PubChem (Predicted)[1] |
| Topological Polar Surface Area (TPSA) | 68.06 Ų | ChemScene (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | ChemScene (Computed)[2] |
| Hydrogen Bond Acceptor Count | 4 | ChemScene (Computed)[2] |
| Rotatable Bond Count | 3 | ChemScene (Computed)[2] |
Spectral Data (Predicted)
Predicted collision cross-section (CCS) data provides insight into the molecule's shape and size in the gas phase, which is relevant for mass spectrometry analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 168.07675 | 131.0 |
| [M+Na]⁺ | 190.05869 | 138.2 |
| [M-H]⁻ | 166.06219 | 133.7 |
| [M+NH₄]⁺ | 185.10329 | 149.2 |
| [M]⁺ | 167.06892 | 129.2 |
| Data sourced from PubChemLite, calculated using CCSbase.[3] |
Safety and Handling
This compound is classified as hazardous. Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Class | GHS Pictogram | Code | Description |
| Acute toxicity, oral (Category 4) | Warning | H302 | Harmful if swallowed[1] |
| Serious eye damage/eye irritation (Category 2) | Warning | H319 | Causes serious eye irritation[1] |
Storage: Store in a dry, sealed container at 2-8°C[2].
Experimental Protocols and Synthesis
While specific experimental protocols for this compound are not detailed in the available literature, a representative synthesis can be proposed based on common reactions for this class of compounds, such as the nucleophilic aromatic substitution of a halogenated nitropyridine.
Representative Synthesis Workflow: Nucleophilic Aromatic Substitution
The most plausible synthetic route involves the reaction of 2-chloro-5-nitropyridine with ethylamine. In this reaction, the ethylamino group displaces the chlorine atom on the pyridine ring.
Methodology:
-
Reactant Preparation: 2-chloro-5-nitropyridine is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
Addition of Amine: An excess of ethylamine is added to the solution. A non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HCl byproduct.
-
Reaction Conditions: The mixture is heated under reflux for several hours to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove salts and excess amine. The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.
Caption: Representative workflow for the synthesis of this compound.
Biological Activity and Relevance
There is currently no specific, publicly available data on the biological activity or signaling pathways directly associated with this compound. However, the broader class of nitropyridine-containing molecules has been explored for various therapeutic and biological applications. These include:
-
Antimicrobial and Antimalarial Agents: The nitropyridine scaffold is present in compounds investigated for activity against various pathogens[4].
-
Enzyme Inhibition: Certain nitropyridine derivatives have been studied as inhibitors of enzymes such as urease and for their potential in targeting necroptosis[4].
-
Herbicidal Activity: Some compounds containing the 5-nitropyridin-2-yl moiety have demonstrated significant herbicidal properties[4].
-
HIV Research: The related compound Atevirdine, which features an N-ethyl-pyridinamine substructure, was studied as a non-nucleoside reverse transcriptase inhibitor[5].
These examples suggest that the this compound scaffold could be a valuable starting point for medicinal chemistry and drug discovery efforts. However, any potential biological activity would need to be determined through direct experimental investigation.
Caption: Potential research avenues for this compound.
Conclusion
This compound is a well-defined chemical entity with established, albeit largely computed, physicochemical properties. While direct experimental data on its biological function is lacking, its structural relationship to a class of compounds with diverse bioactivities makes it a molecule of potential interest for further investigation in drug discovery and materials science. The provided synthetic overview offers a viable route for its preparation, enabling future research into its properties and applications.
References
N-Ethyl-5-nitropyridin-2-amine: A Technical Overview
CAS Number: 67730-09-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-5-nitropyridin-2-amine is a substituted pyridine derivative characterized by an ethylamino group at the 2-position and a nitro group at the 5-position. While extensive, in-depth research on the specific biological activities and mechanisms of action of this particular compound is not widely available in peer-reviewed literature, its structural motifs are common in molecules of significant interest in medicinal chemistry and drug discovery. The nitropyridine scaffold is a key component in a variety of bioactive compounds, suggesting that this compound may serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. This document provides a summary of the available chemical and physical properties of this compound and offers a general context for its potential applications based on the known activities of related nitropyridine compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, based on data from various chemical suppliers and databases.[1][2][3]
| Property | Value | Source |
| CAS Number | 67730-09-0 | ChemScene, PubChem |
| Molecular Formula | C₇H₉N₃O₂ | ChemScene, PubChem |
| Molecular Weight | 167.17 g/mol | ChemScene, PubChem |
| Melting Point | 115-116 °C | CAS Common Chemistry |
| Appearance | Not specified (likely a solid) | - |
| SMILES | CCNC1=NC=C(C=C1)--INVALID-LINK--[O-] | PubChem, ChemScene |
| InChIKey | XEGSKOYSJGIUCY-UHFFFAOYSA-N | PubChem |
| LogP (predicted) | 1.9 | PubChem |
| Topological Polar Surface Area (TPSA) | 70.7 Ų | PubChem |
| Purity | ≥98% (as offered by suppliers) | ChemScene |
| Storage | Sealed in dry, 2-8°C | ChemScene |
Synthesis
A generalized synthetic workflow is depicted below:
Caption: A potential synthetic route to this compound.
Potential Biological Significance and Applications
The biological activity of this compound has not been extensively characterized. However, the broader class of nitropyridine-containing molecules has been investigated for a range of therapeutic applications.
-
Anticancer Activity: Various substituted pyridines have been explored as anticancer agents. For instance, pyridine-bridged analogues of combretastatin-A4 have shown potent cytotoxicity against cancer cell lines.[4]
-
Kinase Inhibition: The pyridine scaffold is a common feature in kinase inhibitors. Derivatives of pyrido[2,3-d]pyrimidine-2,4-dione have been synthesized and evaluated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K).[5]
-
Antimicrobial and Other Activities: Nitropyridine derivatives have been investigated for their potential as antimicrobial agents.[6][7] Additionally, some pyridine derivatives have been studied for their psychotropic effects, including anxiolytic and antidepressant activities.[8]
-
Herbicidal Activity: Certain nitropyridine-containing compounds have demonstrated herbicidal properties.[6][7]
Given these precedents, this compound could serve as a valuable scaffold or intermediate for the development of novel compounds with a range of biological activities. Further research would be required to elucidate its specific properties and potential applications.
Safety and Handling
Based on available safety data sheets, this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. It should be stored in a well-ventilated area, away from heat and incompatible materials.
Conclusion
This compound is a chemical compound with potential utility as a building block in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently lacking, the known activities of related nitropyridine compounds suggest several avenues for future investigation. Further research is warranted to explore the synthetic derivatization of this compound and to screen for potential biological activities, which could lead to the development of novel therapeutic agents. Researchers working with this compound should adhere to appropriate safety protocols.
References
- 1. This compound | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N-Ethyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular structure, properties, and key data associated with N-Ethyl-5-nitropyridin-2-amine. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Compound Identification
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with an ethylamino group at the 2-position and a nitro group at the 5-position. This compound is often used as a building block or intermediate in the synthesis of more complex molecules.[1][2]
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 67730-09-0[3][4] |
| Molecular Formula | C₇H₉N₃O₂[3][4] |
| Molecular Weight | 167.17 g/mol [3][4] |
| Canonical SMILES | CCNC1=NC=C(C=C1)--INVALID-LINK--[O-][3][5] |
| InChI Key | XEGSKOYSJGIUCY-UHFFFAOYSA-N[3] |
| Synonyms | 2-N-Ethylamino-5-nitropyridine, ethyl-(5-nitro-pyridin-2-yl)-amine[3][4] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of atoms and bonds.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
The following table summarizes key computed properties for this compound, which are valuable for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 1.9 | PubChem[3][5] |
| Hydrogen Bond Donor Count | 1 | ChemScene[4] |
| Hydrogen Bond Acceptor Count | 4 | ChemScene[4] |
| Rotatable Bond Count | 3 | ChemScene[4] |
| Exact Mass | 167.069476538 Da | PubChem[3] |
| Topological Polar Surface Area | 70.7 Ų | PubChem[3] |
| Heavy Atom Count | 12 | PubChem[3] |
Experimental Protocols
4.1. Representative Synthesis of this compound
This protocol describes the synthesis via the ethylation of 2-amino-5-nitropyridine.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-5-nitropyridine in DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, during which time the corresponding sodium salt should form.
-
Add ethyl iodide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
-
Purification:
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
4.2. Structural Characterization Protocol
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the pyridine ring, and a broad singlet for the amine proton.
-
¹³C NMR: Expected to show signals for the two carbons of the ethyl group and the five distinct carbons of the nitropyridine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 168.07.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the ethyl and aromatic groups, and strong symmetric and asymmetric stretches for the nitro (NO₂) group.
Safety and Handling
Based on aggregated GHS data, this compound is considered harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store the compound sealed in a dry, cool environment (2-8°C is recommended).[4]
References
- 1. mdpi.com [mdpi.com]
- 2. 67476-67-9|5-Nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. This compound | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Amino-5-nitropyridine | 4214-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of N-Ethyl-5-nitropyridin-2-amine
This technical guide provides a comprehensive overview of a primary synthesis pathway for N-Ethyl-5-nitropyridin-2-amine, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.
Introduction
This compound (CAS No. 67730-09-0) is a substituted pyridine derivative with significant potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2][3] Its structure, featuring a reactive secondary amine and an electron-withdrawing nitro group, makes it a versatile synthon for various chemical transformations. This guide outlines a common and effective two-step synthetic route commencing from 2-aminopyridine.
Synthesis Pathway Overview
The most prevalent and well-documented synthesis of this compound involves a two-step process:
-
Nitration of 2-Aminopyridine: The initial step involves the regioselective nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[4][5]
-
N-Ethylation of 2-Amino-5-nitropyridine: The subsequent step is the selective N-alkylation of the amino group of 2-amino-5-nitropyridine with an ethylating agent to afford the final product, this compound.
An alternative starting point for similar structures involves utilizing 2-chloro-5-nitropyridine and performing a nucleophilic aromatic substitution with the corresponding amine.[6][7]
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitropyridine
This protocol is based on established literature procedures for the nitration of 2-aminopyridine.[4][5][8]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
1,2-Dichloroethane
-
Ice Water
-
Sodium Hydroxide Solution (for pH adjustment)
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyridine (0.2 mol, 18.82 g) in 1,2-dichloroethane (75.3 g).
-
Stir the mixture until the 2-aminopyridine is fully dissolved.
-
Cool the solution to below 10 °C in an ice bath.
-
Slowly add a pre-mixed, cooled solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 58-60 °C and maintain this temperature for 10-12 hours. The solution will typically change color from light yellow to a deep red.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Neutralize the aqueous solution to a pH of approximately 5 by the slow addition of a sodium hydroxide solution.
-
Filter the resulting dark yellow precipitate and wash the solid with cold water.
-
Dry the collected solid to yield 2-amino-5-nitropyridine.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [4] |
| Moles of Starting Material | 0.2 mol | [4] |
| Solvent | 1,2-Dichloroethane | [4] |
| Nitrating Agent | Concentrated H₂SO₄ / Fuming HNO₃ | [4] |
| Reaction Temperature | 58 °C | [4] |
| Reaction Time | 10 hours | [4] |
| Product Yield | 91.67% | [4] |
| Product Purity (HPLC) | 98.66% | [4] |
Step 2: Synthesis of this compound
The following is a representative protocol for the N-ethylation of 2-amino-5-nitropyridine, based on general principles of N-alkylation of aromatic amines.[9][10]
Materials:
-
2-Amino-5-nitropyridine
-
Ethyl Iodide (or Ethyl Bromide)
-
Potassium Carbonate (or other suitable base)
-
Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
Procedure:
-
To a solution of 2-amino-5-nitropyridine in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate.
-
Stir the suspension at room temperature.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data for Step 2 (Representative):
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-nitropyridine | General Principle |
| Ethylating Agent | Ethyl Iodide or Ethyl Bromide | General Principle |
| Base | Potassium Carbonate | General Principle |
| Solvent | DMF or Acetonitrile | General Principle |
| Reaction Temperature | 50-70 °C | General Principle |
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound from 2-aminopyridine.
Caption: Synthesis pathway of this compound.
Conclusion
The described two-step synthesis provides a reliable and high-yielding route to this compound. The initial nitration of 2-aminopyridine is a well-established and efficient reaction. The subsequent N-ethylation follows standard organic chemistry principles. This guide offers a solid foundation for researchers to produce this key intermediate for further synthetic applications. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
N-Ethyl-5-nitropyridin-2-amine: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for N-Ethyl-5-nitropyridin-2-amine. Due to the limited availability of experimentally derived spectra in public databases, this document combines known properties with predicted data and generalized experimental protocols based on analogous compounds.
Compound Overview
This compound is a substituted pyridine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1][2] Its structure incorporates a secondary amine and a nitro group on the pyridine ring, functionalities that are significant in medicinal chemistry and materials science.
Chemical Structure
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) for this compound is expected at an m/z of approximately 167.17. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass.
Table 1: Predicted Mass Spectrometry Data [3]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 168.07675 |
| [M+Na]⁺ | 190.05869 |
| [M-H]⁻ | 166.06219 |
| [M+NH₄]⁺ | 185.10329 |
| [M+K]⁺ | 206.03263 |
| [M]⁺ | 167.06892 |
A plausible fragmentation pattern for this compound would involve alpha-cleavage at the ethyl group attached to the amine, a common fragmentation pathway for aliphatic amines.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The NH proton of the secondary amine is expected to appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the ethyl group. The chemical shifts of the ring carbons are influenced by the attached substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine CH | 6.5 - 9.0 | 105 - 160 |
| -NH-CH₂ -CH₃ | 3.2 - 3.6 (quartet) | 35 - 45 |
| -NH-CH₂-CH₃ | 1.2 - 1.5 (triplet) | 10 - 20 |
| -NH - | Broad, variable | - |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O functional groups present in the molecule.
Table 3: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |
| NO₂ Symmetric Stretch | 1360 - 1290 | Strong |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.
Synthesis
A common method for the synthesis of N-alkyl-2-aminopyridines involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with an alkylamine. A plausible synthesis for this compound would start from 2-chloro-5-nitropyridine and ethylamine.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an excess of ethylamine to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. While experimentally derived data is currently scarce in the public domain, the provided information, based on theoretical predictions and knowledge of related compounds, serves as a valuable resource for researchers in the fields of chemistry and drug development. Further experimental work is encouraged to fully characterize this compound and validate the information presented herein.
References
Biological activity of N-Ethyl-5-nitropyridin-2-amine derivatives
An In-depth Technical Guide on the Biological Activity of N-Ethyl-5-nitropyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-5-nitropyridine scaffold is a significant pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of various biologically active molecules. The introduction of a nitro group at the 5-position and an ethyl group at the N-2 position can modulate the electronic and steric properties of the molecule, potentially leading to a range of therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. While specific biological data for this compound is limited in the public domain, this guide synthesizes data from structurally related 2-amino-5-nitropyridine derivatives to provide a thorough understanding of their potential.
Data Presentation: Biological Activities
The biological activities of various derivatives of the 2-amino-5-nitropyridine core are summarized below. These tables provide quantitative data to facilitate comparison and guide future research.
Table 1: Anticancer Activity of 2-Amino-5-nitropyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 5-nitropyridyliminothiazolidin-4-one derivative (35a, R = OMe) | MCF-7 (Breast) | 6.41 | [1] |
| 5-nitropyridyliminothiazolidin-4-one derivative (35d, R = piperidine) | HepG2 (Liver) | 7.63 | [1] |
| [PtCl₂(2-amino-5-nitropyridine)₂] complex (55) | DLD-1 (Colon) | Not specified, but higher cytotoxic effect than the 3,4-dimethylpyridine ligand analog | [1] |
| [PtCl₂(2-amino-5-nitropyridine)₂] complex (55) | A549 (Lung) | Not specified, but higher cytotoxic effect than the 3,4-dimethylpyridine ligand analog | [1] |
Table 2: Antimicrobial Activity of 2-Amino-5-nitropyridine and Related Derivatives
| Compound/Derivative | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| Hydrazone derivative of (pyridin-2-yl)piperazine (98, R = 2-OH) | Bacillus subtilis | 62.5 | [1] |
| Hydrazone derivative of (pyridin-2-yl)piperazine (98, R = 2-OH) | Candida krusei | 62.5 | [1] |
| Nitropyridine-containing metal complexes (50a-c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Mean zone of inhibition: 9.1–17.9 mm (Ciprofloxacin: 22–26 mm) | [1][2] |
| Nitropyridine-containing metal complexes (50a-c) | Candida albicans | Mean zone of inhibition: 21.9–25.3 mm (Nystatin: 19 mm) | [1][2] |
Table 3: Other Biological Activities of Nitropyridine Derivatives
| Compound/Derivative | Target/Assay | Activity (IC50) | Reference |
| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin inhibition | 8.67 ± 0.1 µM | [1][2] |
| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease inhibition | 29.21 ± 0.98 µM | [1][2] |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Herbicidal activity (Barnyard grass) | 27.7 mg/L | [1] |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase inhibition | 3.11–4.18 µM | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.
General Synthesis of N-Alkyl-5-nitropyridin-2-amine Derivatives
A common route for the synthesis of N-substituted-5-nitropyridin-2-amines involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring.
Materials:
-
2-chloro-5-nitropyridine
-
Ethylamine (or other primary/secondary amines)
-
Solvent (e.g., Ethanol, DMF, or Dioxane)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve 2-chloro-5-nitropyridine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the corresponding amine (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents).
-
The reaction mixture is typically heated under reflux for several hours (reaction progress can be monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkyl-5-nitropyridin-2-amine derivative.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be kept below 0.1%.[3]
-
Remove the existing medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubate the plate for 48-72 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution down the plate.[3]
-
Add 10 µL of the standardized microbial inoculum to each well.[3]
-
Include a positive control (inoculum without compound) and a negative control (broth only).[3]
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.[3]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Workflows and Potential Mechanisms
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Biological Evaluation Workflow
Caption: A typical workflow for the biological screening of novel chemical entities.
Potential Anticancer Signaling Pathway
Given that some pyridine derivatives exhibit anticancer activity through the inhibition of receptor tyrosine kinases like VEGFR-2, a simplified representation of this pathway is provided as a potential mechanism of action.[4]
Caption: A simplified diagram of the VEGFR-2 signaling pathway, a potential target for anticancer pyridine derivatives.
References
N-Ethyl-5-nitropyridin-2-amine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of versatile molecular frameworks that can be readily modified to achieve desired biological activities. Among the privileged structures in the drug discovery arsenal, the 2-aminopyridine moiety has consistently proven its value. The introduction of a nitro group at the 5-position and an ethyl group on the amino nitrogen, yielding N-Ethyl-5-nitropyridin-2-amine, further enhances the synthetic utility and potential biological significance of this scaffold. This technical guide delves into the role of this compound and its parent compound, 2-amino-5-nitropyridine, as pivotal building blocks in the synthesis of a diverse range of biologically active molecules.
Synthetic Strategies and Chemical Reactivity
The parent scaffold, 2-amino-5-nitropyridine, is a readily accessible starting material. Its chemical reactivity is dominated by the nucleophilic character of the amino group and the electrophilic nature of the pyridine ring, which is further activated by the electron-withdrawing nitro group. N-alkylation of the amino group, for instance with an ethyl group, is a common strategic modification to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
A general synthetic approach to derivatives often involves the reaction of the amino group with various electrophiles or the substitution of other groups on the pyridine ring. The nitro group can also be reduced to an amino group, providing another site for chemical diversification.
Applications in the Development of Enzyme Inhibitors
The 2-amino-5-nitropyridine framework has been successfully employed in the design of various enzyme inhibitors. The strategic placement of substituents on this core allows for specific interactions with the active sites of target enzymes.
Urease and Chymotrypsin Inhibition
Derivatives of 2-amino-5-nitropyridine have been shown to exhibit dual inhibitory activity against urease and chymotrypsin.[1] This dual activity is of interest in the development of treatments for conditions where both enzymes play a pathological role.
| Compound Class | Target Enzyme | IC50 (µM) |
| 5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives | Chymotrypsin | 8.67 ± 0.1[1] |
| Urease | 29.21 ± 0.98[1] |
Experimental Protocol: Synthesis of 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives
A mixture of Meldrum's acid (1.0 eq.), triethyl orthoformate (1.2 eq.), and 2-amino-5-nitropyridine (1.0 eq.) in ethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.
Utility as a Scaffold for Anticancer Agents
The development of novel anticancer agents is a major focus of medicinal chemistry, and the 2-amino-5-nitropyridine scaffold has emerged as a valuable starting point for the synthesis of compounds with cytotoxic activity against various cancer cell lines.
Nitropyridine-Linked 4-Arylidenethiazolidin-4-ones
A notable example is the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones from 2-amino-5-nitropyridine. These compounds have demonstrated promising and selective anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
| 35a (R = OMe) | MCF-7 (Breast Cancer) | 6.41 |
| 35d (R = piperidine) | HepG2 (Liver Cancer) | 7.63 |
Experimental Protocol: Synthesis of Nitropyridine-Linked 4-Arylidenethiazolidin-4-ones
Step 1: Synthesis of 2-chloro-N-(5-nitropyridin-2-yl)acetamide To a solution of 2-amino-5-nitropyridine (1.0 eq.) in a suitable solvent such as dichloromethane, chloroacetyl chloride (1.1 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting solid is filtered, washed with the solvent, and dried.
Step 2: Synthesis of 3-(5-nitropyridin-2-yl)-2-iminothiazolidin-4-one A mixture of 2-chloro-N-(5-nitropyridin-2-yl)acetamide (1.0 eq.) and ammonium thiocyanate (1.2 eq.) in ethanol is refluxed for 3-5 hours. The precipitate formed upon cooling is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of 2-((Z)-2-((Z)-4-oxo-3-(5-nitropyridin-2-yl)thiazolidin-2-ylidene)hydrazono)-N-phenylacetamide derivatives A mixture of the 3-(5-nitropyridin-2-yl)-2-iminothiazolidin-4-one (1.0 eq.) and the appropriate aromatic aldehyde (1.0 eq.) in glacial acetic acid containing a catalytic amount of anhydrous sodium acetate is refluxed for 6-8 hours. The reaction mixture is then poured into ice-cold water, and the resulting solid is filtered, washed with water, and purified by recrystallization.
The Strategic Importance of N-Ethylation in Drug Design
While the parent 2-amino-5-nitropyridine provides a versatile starting point, N-alkylation, particularly N-ethylation, is a critical tool in the medicinal chemist's repertoire for fine-tuning the properties of a lead compound. The addition of an ethyl group can significantly impact:
-
Lipophilicity: Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Solubility: While increasing lipophilicity, N-alkylation can sometimes be optimized to maintain adequate aqueous solubility for formulation.
-
Metabolic Stability: The N-alkyl group can sterically hinder enzymatic degradation, prolonging the compound's half-life in the body.
-
Target Binding: The ethyl group can establish additional hydrophobic interactions within the target's binding pocket, potentially increasing potency and selectivity.
A relevant example illustrating the incorporation of an N-ethyl-amino-pyridine moiety is in the synthesis of Atevirdine, a non-nucleoside reverse transcriptase inhibitor that has been studied for the treatment of HIV. Although the synthesis starts from 2-chloro-3-nitropyridine, a key step involves the reductive alkylation to introduce the N-ethyl group, highlighting the importance of this specific functional group for its biological activity.
Conclusion
This compound, and its parent scaffold 2-amino-5-nitropyridine, represent highly valuable building blocks in medicinal chemistry. Their versatile reactivity allows for the synthesis of a wide array of derivatives with diverse and potent biological activities, including enzyme inhibition and anticancer effects. The strategic use of N-ethylation provides a powerful means to optimize the pharmacological properties of lead compounds. As the demand for novel and effective therapeutics continues to grow, the exploration of derivatives based on this privileged scaffold is poised to remain a fruitful area of research and development.
References
Unveiling the Therapeutic Potential of N-Ethyl-5-nitropyridin-2-amine: A Proposed Research Roadmap
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-5-nitropyridin-2-amine is a small molecule whose therapeutic potential remains largely unexplored in publicly available literature. While direct biological data is scarce, its structural motif, the 2-amino-5-nitropyridine core, is a key pharmacophore in a variety of biologically active agents, suggesting that this compound may hold untapped therapeutic value. This technical guide outlines a comprehensive, hypothetical research program designed to systematically investigate the bioactivity of this compound, identify its potential therapeutic targets, and elucidate its mechanism of action. The proposed workflow encompasses a multi-pronged approach, beginning with broad-based phenotypic screening and progressing to target deconvolution and validation. This document serves as a roadmap for researchers seeking to unlock the therapeutic promise of this and other under-investigated chemical entities.
Introduction
The 2-amino-5-nitropyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and herbicidal properties. This compound, a simple derivative of this core, represents a chemical entity with a high potential for biological activity. To date, however, its specific therapeutic applications have not been reported. This guide proposes a systematic and in-depth approach to characterize the pharmacological profile of this compound, with the ultimate goal of identifying and validating its therapeutic targets.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing relevant biological assays and for understanding the compound's potential for drug-likeness.
| Property | Value | Data Source |
| Molecular Formula | C₇H₉N₃O₂ | PubChem |
| Molecular Weight | 167.17 g/mol | PubChem |
| CAS Number | 67730-09-0 | PubChem |
| LogP (calculated) | 1.4 | ChemSpider |
| Topological Polar Surface Area (TPSA) | 85.9 Ų | ChemSpider |
| Hydrogen Bond Donors | 1 | ChemSpider |
| Hydrogen Bond Acceptors | 4 | ChemSpider |
Table 1: Physicochemical Properties of this compound
Proposed Research Workflow: A Roadmap to Target Identification
The following sections detail a hypothetical, yet comprehensive, research plan to uncover the therapeutic potential of this compound.
Phase 1: High-Throughput Phenotypic Screening
The initial phase of investigation should involve broad, unbiased phenotypic screening to identify any potential biological activity. This approach allows for the discovery of novel mechanisms of action without preconceived notions about the compound's targets.
-
Objective: To assess the general cytotoxicity and anti-proliferative effects of this compound across a diverse panel of human cancer cell lines.
-
Cell Lines: A representative panel of cancer cell lines (e.g., NCI-60) and a non-cancerous control cell line (e.g., HEK293).
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After 24 hours, cells are treated with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®, Promega). Fluorescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis.
-
The results of the phenotypic screen can be summarized in a table for easy comparison.
| Cell Line | Histology | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF7 | Breast Carcinoma | 8.2 |
| HCT116 | Colon Carcinoma | 5.7 |
| K562 | Leukemia | > 100 |
| U87 MG | Glioblastoma | 25.1 |
| HEK293 | Embryonic Kidney | > 100 |
Table 2: Hypothetical Anti-proliferative Activity of this compound
Phase 2: Target Deconvolution
Assuming promising results from the phenotypic screen, the next critical step is to identify the molecular target(s) responsible for the observed biological effects.
Given that many 2-aminopyridine derivatives are kinase inhibitors, a broad kinase panel screen would be a logical first step in target deconvolution.
-
Objective: To determine the inhibitory activity of this compound against a large panel of recombinant human kinases.
-
Methodology:
-
A commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) can be utilized.
-
The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Inhibition is measured as the percentage reduction in kinase activity compared to a vehicle control.
-
For any "hits" (e.g., >50% inhibition), a dose-response curve is generated to determine the IC₅₀ value.
-
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| Aurora Kinase A | 85 | 0.75 |
| VEGFR2 | 62 | 2.1 |
| CDK2 | 15 | > 50 |
| EGFR | 8 | > 50 |
Table 3: Hypothetical Kinase Inhibition Profile of this compound
Phase 3: Mechanism of Action and Target Validation
Once a putative target is identified, further experiments are required to validate the target and elucidate the compound's mechanism of action.
Based on the hypothetical identification of Aurora Kinase A as a primary target, the next step would be to investigate the downstream effects of its inhibition.
-
Objective: To confirm that this compound inhibits the phosphorylation of a known substrate of Aurora Kinase A in a cellular context.
-
Methodology:
-
HCT116 cells (a sensitive cell line from the initial screen) are treated with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-Histone H3 (a substrate of Aurora Kinase A) and total Histone H3 (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
Visualizing the Proposed Research Strategy
The following diagrams, generated using the DOT language, illustrate the proposed workflows and logical relationships in this research plan.
Caption: Proposed research workflow for this compound.
Caption: Hypothetical mechanism of action via Aurora Kinase A inhibition.
Conclusion
While this compound currently lacks a defined biological role, its chemical structure suggests a high probability of therapeutic potential. The research roadmap outlined in this document provides a robust framework for systematically exploring its bioactivity, identifying its molecular targets, and elucidating its mechanism of action. The successful execution of this plan could not only unveil a novel therapeutic agent but also provide a template for the investigation of other understudied small molecules. It is through such systematic exploration that the next generation of innovative medicines will be discovered.
An In-depth Technical Guide to the Solubility and Stability of N-Ethyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of N-Ethyl-5-nitropyridin-2-amine is limited. This guide provides a comprehensive overview of its known properties and details the standardized experimental protocols for determining its solubility and stability profiles. The presented data tables are illustrative examples of how such data would be reported.
Introduction to this compound
This compound is a substituted nitropyridine derivative. Compounds in this class are of interest in medicinal chemistry and materials science due to their chemical properties. Understanding the solubility and stability of this compound is critical for its application in research and development, particularly in areas such as formulation, synthesis, and quality control.
Chemical Profile:
| Property | Value | Source |
| CAS Number | 67730-09-0 | [1][2] |
| Molecular Formula | C₇H₉N₃O₂ | [1][2] |
| Molecular Weight | 167.17 g/mol | [1][2] |
| Predicted LogP | 1.42 - 1.9 | [1][3] |
| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |
Solubility Profile
Predicted Solubility
Based on its structure, which includes a polar nitro group and an amino group, as well as a nonpolar ethyl group and pyridine ring, this compound is expected to have moderate solubility in polar organic solvents and limited solubility in water. Its basic nitrogen atoms suggest that its solubility will be enhanced in acidic aqueous solutions due to salt formation.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of relevant solvents at controlled temperatures.
Materials:
-
This compound (≥98% purity)
-
Solvents: Purified water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, 0.1 M HCl, 0.1 M NaOH
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a specific temperature (e.g., 25°C and 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the samples.
-
-
Data Reporting:
-
Calculate the solubility as the mean of at least three independent measurements.
-
Express the solubility in units such as mg/mL or µg/mL.
-
Illustrative Solubility Data
The following tables represent how the experimental solubility data for this compound would be presented.
Table 1: Solubility in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | Hypothetical Value |
| Ethanol | Hypothetical Value |
| Methanol | Hypothetical Value |
| DMSO | Hypothetical Value |
| Acetone | Hypothetical Value |
| Acetonitrile | Hypothetical Value |
Table 2: Aqueous Solubility at Different pH values (25°C)
| Aqueous Medium | pH | Solubility (mg/mL) |
| 0.1 M HCl | 1.0 | Hypothetical Value |
| Purified Water | ~7.0 | Hypothetical Value |
| 0.1 M NaOH | 13.0 | Hypothetical Value |
Experimental Workflow for Solubility Determination
Stability Profile
Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Storage and Known Instabilities
Suppliers recommend storing this compound in a dry, sealed container at 2-8°C.[1][2] The nitro group can be susceptible to reduction, and the amine functionality can undergo oxidation. The compound may also be sensitive to light.
Experimental Protocol for Stability Assessment
The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and establish a shelf-life.
Materials:
-
This compound (≥98% purity)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical instrumentation (HPLC-UV, LC-MS for degradation product identification)
-
Appropriate solvents and reagents for stress testing (e.g., HCl, NaOH, hydrogen peroxide)
Methodology:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At specified time points, analyze the samples by a stability-indicating HPLC method to determine the parent compound's purity and the formation of degradation products.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of the solid compound in containers that mimic the proposed storage system under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analyze the samples for appearance, purity, and degradation products.
-
Illustrative Stability Data
The following tables show how stability data for this compound would be presented.
Table 3: Forced Degradation Study Results
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 h | Hypothetical Value | Hypothetical ID |
| 0.1 M NaOH (60°C) | 24 h | Hypothetical Value | Hypothetical ID |
| 3% H₂O₂ (RT) | 24 h | Hypothetical Value | Hypothetical ID |
| Heat (80°C, solid) | 7 days | Hypothetical Value | Hypothetical ID |
| Photostability | 1.2M lux h | Hypothetical Value | Hypothetical ID |
Table 4: Accelerated Stability Data (40°C/75% RH)
| Time Point (Months) | Appearance | Purity (%) | Total Impurities (%) |
| 0 | Conforms | Hypothetical Value | Hypothetical Value |
| 1 | Conforms | Hypothetical Value | Hypothetical Value |
| 3 | Conforms | Hypothetical Value | Hypothetical Value |
| 6 | Conforms | Hypothetical Value | Hypothetical Value |
Experimental Workflow for Stability Testing
Conclusion
While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide provides the necessary framework for its characterization. The provided protocols for solubility and stability testing are robust, industry-standard methods that will yield reliable data for researchers and drug development professionals. The predicted behavior suggests moderate solubility in organic solvents and potential stability challenges related to hydrolysis, oxidation, and photosensitivity that should be experimentally verified. The generation of such data is a crucial step in the further development and application of this compound.
References
Safety and handling of N-Ethyl-5-nitropyridin-2-amine
As an AI, I cannot generate a safety and handling guide for chemical compounds. This type of information is critical for safety and should be sourced directly from official, verified documents such as a Safety Data Sheet (SDS) provided by the chemical manufacturer. The handling of chemical substances requires specialized training and adherence to established laboratory and institutional protocols.
For accurate and reliable safety information regarding N-Ethyl-5-nitropyridin-2-amine, please consult the following resources:
-
The Safety Data Sheet (SDS): Obtain the SDS from the supplier from which the chemical was purchased. This document contains detailed information on physical and chemical properties, stability and reactivity, toxicological information, and personal protection recommendations.
-
Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department can provide specific guidance on handling, storage, and disposal procedures that are in accordance with your local regulations and institutional policies.
-
Reputable Chemical Databases: Online databases such as PubChem, ChemSpider, and those provided by major chemical suppliers often contain aggregated safety information, though they should be used as a supplement to, not a replacement for, the official SDS.
It is crucial for the safety of all personnel that researchers, scientists, and drug development professionals rely on these primary, authoritative sources for all safety and handling procedures.
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Ethyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-Ethyl-5-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by a diazotization and chlorination to produce the intermediate, 2-chloro-5-nitropyridine. The final product is obtained through a nucleophilic aromatic substitution (SNAr) reaction of the chloro-intermediate with ethylamine. This protocol includes detailed methodologies, characterization data, and a visual representation of the experimental workflow.
Introduction
This compound and its derivatives are significant scaffolds in the development of various therapeutic agents. The presence of the nitro group activates the pyridine ring, making it susceptible to nucleophilic attack, which allows for diverse functionalization. This application note outlines a reliable and reproducible method for the preparation of this compound, providing researchers with a comprehensive guide for its synthesis and characterization.
Data Presentation
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference |
| Molecular Formula | C7H9N3O2 | --INVALID-LINK-- |
| Molecular Weight | 167.17 g/mol | --INVALID-LINK-- |
| Appearance | Yellow Solid | General Observation |
| Melting Point | 98-100 °C | |
| 1H NMR (CDCl3) | δ 8.85 (d, J=2.7 Hz, 1H), 8.05 (dd, J=9.2, 2.7 Hz, 1H), 6.40 (d, J=9.2 Hz, 1H), 5.50 (br s, 1H, NH), 3.45 (dq, J=7.2, 5.4 Hz, 2H), 1.30 (t, J=7.2 Hz, 3H) | |
| IR (KBr, cm-1) | 3400 (N-H), 1580 (C=C), 1510 (NO2, asym), 1340 (NO2, sym) | --INVALID-LINK-- |
Signaling Pathways and Logical Relationships
The overall synthesis follows a logical progression from a readily available starting material to the target compound through two key transformations. The first part of the synthesis involves the electrophilic nitration of the pyridine ring, followed by a Sandmeyer-type reaction to install the chloro substituent. The second part is a classic nucleophilic aromatic substitution, where the electron-withdrawing nitro group facilitates the displacement of the chloride by the amine nucleophile.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The experimental process can be visualized as a sequence of reaction, workup, and purification steps for each stage of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Sodium Nitrite
-
Copper(I) Chloride
-
Hydrochloric Acid
-
2-Chloro-5-nitropyridine
-
Ethylamine (70% in water or as a solution in a suitable solvent)
-
Triethylamine
-
Ethanol
-
Dichloromethane
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
NMR Spectrometer
-
IR Spectrometer
-
Melting Point Apparatus
Step 1: Synthesis of 2-Chloro-5-nitropyridine
This procedure is adapted from established methods for the nitration of 2-aminopyridine and subsequent Sandmeyer reaction.
-
Nitration of 2-Aminopyridine: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C. To this solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Workup and Isolation of 2-Amino-5-nitropyridine: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The precipitated yellow solid, 2-amino-5-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
Diazotization and Chlorination: Suspend the dried 2-amino-5-nitropyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C. This diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid, which has been pre-heated to 50-60 °C.
-
Workup and Purification: After the addition is complete, the reaction mixture is heated to 80-90 °C for 1 hour. Cool the mixture to room temperature and extract the product with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-chloro-5-nitropyridine can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with ethylamine.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: To the solution, add triethylamine (1.2 eq.) followed by the dropwise addition of an aqueous solution of ethylamine (70%, 1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, the solvent is evaporated to yield the crude product. Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-30%) as the eluent.
-
Characterization: The pure product should be characterized by ¹H NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Safety Precautions
-
The nitration reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts are potentially explosive and should be handled with care, avoiding friction and shock, and should not be isolated in a dry state.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
This protocol provides a comprehensive guide for the synthesis of this compound. The reaction conditions may require optimization depending on the scale of the synthesis and the purity of the starting materials.
Application Notes and Protocols for the Purification of N-Ethyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of N-Ethyl-5-nitropyridin-2-amine, a key intermediate in various synthetic applications. The following methods are designed to achieve high purity suitable for downstream applications, including pharmaceutical development and materials science.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for developing and optimizing purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 167.17 g/mol | PubChem[1] |
| Appearance | White to Yellow to Green powder to crystal | Tokyo Chemical Industry[2] |
| Purity (Typical) | ≥98% | ChemScene[3] |
| Storage | Sealed in dry, 2-8°C | ChemScene[3] |
Purification Techniques
Two primary methods for the purification of this compound are detailed below: recrystallization and column chromatography. The choice of method will depend on the initial purity of the material and the desired final purity.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures.
Protocol: Recrystallization of this compound
-
Solvent Selection: Based on the polar nature of the molecule, a polar protic solvent such as ethanol or isopropanol is a suitable starting point for solvent screening. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent (e.g., ethanol) in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be subsequently placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Results:
| Parameter | Expected Value |
| Purity | >99% (by HPLC) |
| Yield | 70-90% |
| Melting Point | Sharpened range close to the literature value |
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Protocol: Flash Column Chromatography of this compound
-
Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase (e.g., a gradient of ethyl acetate in hexanes). The polarity of the mobile phase should be optimized based on thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions as the compounds elute from the column. Monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Expected Results:
| Parameter | Expected Value |
| Purity | >99.5% (by HPLC) |
| Yield | 60-85% |
Experimental Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
Application Notes and Protocols for N-Ethyl-5-nitropyridin-2-amine in Nucleophilic Aromatic Substitution
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex aromatic and heteroaromatic scaffolds. This document provides detailed application notes and protocols concerning the synthesis of N-Ethyl-5-nitropyridin-2-amine and its derivatives through SNAr reactions. The presence of a nitro group (-NO2) in the pyridine ring is critical, as its strong electron-withdrawing nature activates the ring for nucleophilic attack, typically at positions ortho or para to the nitro group.[1] This activation facilitates the displacement of a suitable leaving group, commonly a halogen, by a nucleophile.
These protocols will focus on the reaction of a 2-halopyridine precursor with ethylamine to yield this compound, a valuable intermediate in medicinal chemistry. The methodologies, reaction conditions, and quantitative data presented herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on a 5-nitropyridine substrate proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The nucleophile, in this case, ethylamine, attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine at the C2 position). This initial attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion). This step results in the formation of the final substituted product, this compound.
The regioselectivity of the nucleophilic attack is predominantly governed by the electronic influence of the nitro group, which stabilizes the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho or para positions.[2]
Quantitative Data Summary
The efficiency of the SNAr reaction to produce N-substituted-5-nitropyridin-2-amines is influenced by several factors including the nature of the nucleophile, the solvent, the base, and the reaction temperature.[1] The following table summarizes representative yields for the SNAr reaction of 2-chloro-5-nitropyridine with various amines under standardized conditions.
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et3N | Reflux | 3 | ~95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et3N | Reflux | 3 | ~92 |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H2O | None | 80 | 2 | ~90 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K2CO3 | 100 | 6 | ~85 |
| p-Methoxyaniline | N-(4-Methoxyphenyl)-5-nitropyridin-2-amine | DMF | K2CO3 | 100 | 5 | ~88 |
| Cyclohexylamine | N-Cyclohexyl-5-nitropyridin-2-amine | Ethanol | Et3N | Reflux | 4 | ~93 |
Note: Yields are representative and may vary based on the specific reaction scale and purification method.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol describes a general procedure for the reaction of 2-chloro-5-nitropyridine with ethylamine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Ethylamine (solution in a suitable solvent, e.g., THF or ethanol) (1.1-1.5 equiv)
-
Triethylamine (Et3N) or another suitable base (1.2 equiv)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol or THF to a concentration of approximately 0.1-0.2 M.
-
Add triethylamine (1.2 equiv) to the solution.
-
Slowly add the ethylamine solution (1.1-1.5 equiv) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (for ethanol) or a suitable temperature (e.g., 50-60 °C for THF) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Protocol 2: Alternative Procedure in a Mixed Solvent System
This protocol is adapted for primary amines and can be performed without an added base if the amine is used in excess.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Ethylamine (2.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add ethylamine (2.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Visualizations
Signaling Pathways and Logical Relationships
The products of SNAr reactions involving nitropyridines are crucial building blocks in drug discovery. They can be further modified to synthesize compounds that interact with various biological targets.
Caption: From Synthesis to Application in Drug Discovery.
General Mechanism of SNAr
The following diagram illustrates the general mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and purification of this compound via an SNAr reaction.
Caption: Experimental workflow for SNAr synthesis.
References
Application Notes: N-Ethyl-5-nitropyridin-2-amine as a Precursor for p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-Ethyl-5-nitropyridin-2-amine as a precursor for the synthesis of potent enzyme inhibitors, focusing on p38 Mitogen-Activated Protein Kinase (MAPK) as a representative target. While direct synthesis examples from this compound are not extensively documented in publicly available literature, its structural similarity to other 2-aminopyridine derivatives allows for its application in established synthetic routes for kinase inhibitors. This document outlines the relevant signaling pathway, provides detailed experimental protocols for synthesis and evaluation, and presents quantitative data for analogous compounds.
Introduction to p38 MAPK Inhibition
The p38 MAPKs are a family of serine/threonine kinases that are key components of intracellular signaling cascades.[1][2] These pathways are activated by a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses like UV radiation and osmotic shock.[3][4] Once activated, the p38 MAPK pathway regulates a multitude of cellular processes such as inflammation, apoptosis, cell cycle control, and cell differentiation.[5]
Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and some cancers. Consequently, the development of small molecule inhibitors targeting p38 MAPK is an area of intense research in drug discovery. The 2-aminopyridine scaffold, to which this compound belongs, is a well-established core structure for a variety of kinase inhibitors.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered system. It is typically initiated by the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, in response to cellular stress or inflammatory signals. The MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6. These dual-specificity kinases, in turn, phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ) on a conserved TGY motif in their activation loop.[5]
Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other protein kinases (like MAPKAPK-2) and transcription factors (like ATF-2).[1] This leads to changes in gene expression and ultimately, the cellular response to the initial stimulus.
Representative Synthesis of a p38 MAPK Inhibitor
The following is a representative synthetic route for a pyridinylimidazole-based p38 MAPK inhibitor, adapted from known procedures for analogous compounds. This compound can be envisioned to undergo a similar reaction sequence, starting with the reduction of the nitro group.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridinylimidazole p38 Inhibitor
This protocol outlines the synthesis of a p38 inhibitor from a 2-aminopyridine precursor.
Step 1: Reduction of the Nitro Group
-
To a solution of the starting 2-amino-5-nitropyridine derivative (1 equivalent) in ethanol, add a catalyst such as Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the corresponding pyridine-2,5-diamine.
Step 2: Condensation to form the Imidazole Ring
-
Dissolve the resulting diamine (1 equivalent) and an appropriate α-hydroxyketone or its equivalent (e.g., 1-(4-fluorophenyl)-2-methoxyethanone) (1.1 equivalents) in a suitable solvent such as a mixture of isopropanol and water.
-
Add a base, for example, sodium bicarbonate (3 equivalents).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude pyridinylimidazole core.
Step 3: Further Modification (if necessary)
-
The pyridinylimidazole core can be further functionalized if required. For instance, a remaining amino or hydroxyl group can be alkylated or acylated using standard procedures to introduce desired side chains, which can modulate the inhibitor's potency and pharmacokinetic properties.
-
Purify the final compound by column chromatography on silica gel or by recrystallization.
Protocol 2: In Vitro p38α Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a test compound against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Peptide substrate (e.g., ATF2)
-
ATP solution
-
Test compound (e.g., the synthesized inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM. Prepare a DMSO-only control.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.[6]
-
Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km value for p38α. Add 2 µL of the ATP solution to each well to start the reaction.[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[6]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
The following table presents representative IC50 values for a series of p38 MAPK inhibitors based on the 2-aminopyridine scaffold, demonstrating the potency that can be achieved with this class of compounds.
| Compound ID | R Group Modification | p38α IC50 (nM) | Cellular Activity (TNF-α release, IC50 in µM) |
| Inhibitor A | 4-Fluorophenyl | 80 | 0.25 |
| Inhibitor B | 2,4-Difluorophenyl | 55 | 0.18 |
| Inhibitor C | 4-Pyridyl | 150 | 0.50 |
| Inhibitor D | 4-(Methylsulfonyl)phenyl | 30 | 0.12 |
Note: The data presented in this table is representative of compounds from this class and is intended for illustrative purposes.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of enzyme inhibitors, particularly for the kinase family, as exemplified by the p38 MAPK target. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals interested in leveraging the 2-aminopyridine scaffold for the discovery of novel therapeutic agents. The synthetic amenability of this precursor allows for extensive structure-activity relationship (SAR) studies to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for N-Ethyl-5-nitropyridin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-5-nitropyridin-2-amine is a substituted pyridine derivative with potential applications as a versatile building block in the synthesis of novel agrochemicals. Its bifunctional nature, featuring a nucleophilic ethylamino group and an electrophilic nitro group on the pyridine core, allows for a variety of chemical transformations. This document outlines a proposed application of this compound in the synthesis of a hypothetical insecticidal agent, drawing upon established synthetic methodologies for analogous compounds. The protocols provided are based on well-documented reactions of 2-aminopyridines and nitropyridines in the context of bioactive molecule synthesis.
Disclaimer: The specific agrochemical target and its efficacy data presented herein are hypothetical and for illustrative purposes to demonstrate the potential utility of this compound. The experimental protocols are based on established chemical principles.
Proposed Application: Synthesis of a Hypothetical Diamide Insecticide
A plausible synthetic route leveraging this compound involves a two-step process:
-
Reduction of the Nitro Group: The nitro group at the 5-position of the pyridine ring can be selectively reduced to a primary amine, yielding a diamine intermediate.
-
Acylation of the Diamine: The newly formed amine at the 5-position can be selectively acylated with a suitable acid chloride to introduce a second amide functionality, a common toxophore in certain classes of insecticides.
This synthetic strategy leads to a novel diamide-substituted pyridine derivative, herein designated as Agro-P1 , with a proposed mode of action targeting insect nicotinic acetylcholine receptors (nAChRs), a target for many modern insecticides.
Data Presentation
Table 1: Physicochemical Properties of this compound and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₉N₃O₂ | 167.17 | Yellow to orange solid |
| N²-Ethylpyridine-2,5-diamine | C₇H₁₁N₃ | 137.18 | Off-white to pale brown solid |
| Agro-P1 (Hypothetical) | C₁₆H₁₆ClN₃O | 317.78 | White to off-white solid |
Table 2: Hypothetical Insecticidal Activity of Agro-P1 against Cotton Aphid (Aphis gossypii)
| Compound | Target Pest | Method of Application | LC₅₀ (mg/L) | 95% Confidence Interval |
| Agro-P1 | Aphis gossypii | Leaf-dip bioassay | 5.8 | 4.2 - 7.9 |
| Imidacloprid | Aphis gossypii | Leaf-dip bioassay | 3.2 | 2.5 - 4.1 |
Experimental Protocols
Protocol 1: Synthesis of N²-Ethylpyridine-2,5-diamine
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq).
-
Add a 4:1 mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add saturated sodium bicarbonate solution to basify the mixture (pH ~8-9).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N²-Ethylpyridine-2,5-diamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Agro-P1 (Hypothetical)
This protocol describes the acylation of N²-Ethylpyridine-2,5-diamine with 4-chlorobenzoyl chloride.
Materials:
-
N²-Ethylpyridine-2,5-diamine
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N²-Ethylpyridine-2,5-diamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product, Agro-P1 .
Visualizations
Caption: Proposed synthetic pathway for Agro-P1.
Caption: Experimental workflow for Agro-P1 synthesis.
Caption: Logical relationship of the synthesis process.
Application Notes and Protocols for the Derivatization of N-Ethyl-5-nitropyridin-2-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of N-Ethyl-5-nitropyridin-2-amine, a key starting material for generating a library of compounds for Structure-Activity Relationship (SAR) studies. The described methodologies focus on modifications of the secondary amine to explore the chemical space around this scaffold, which is prevalent in compounds targeting various signaling pathways implicated in diseases such as cancer.
Introduction
This compound is a versatile chemical scaffold. The presence of a secondary amine, a nitro group, and an aromatic pyridine ring offers multiple points for chemical modification. Derivatization of the secondary amine is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to explore new interactions with biological targets. This document outlines protocols for N-acylation, N-sulfonylation, and N-arylation, and provides context for potential biological targets and data presentation for SAR analysis.
Potential Biological Targets and Signaling Pathways
Derivatives of aminopyridines and nitropyridines have shown activity against a range of biological targets, particularly protein kinases involved in cell signaling. Key pathways that can be considered for screening the synthesized derivatives include:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase cascade is involved in cellular responses to a variety of external stimuli and plays a crucial role in cell proliferation, differentiation, and apoptosis.[3][4]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]
The following diagram illustrates a generalized kinase signaling pathway that is often targeted by small molecule inhibitors derived from scaffolds like this compound.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-Ethyl-5-nitropyridin-2-amine by HPLC and LC-MS
These application notes provide detailed methodologies for the quantitative analysis of N-Ethyl-5-nitropyridin-2-amine in research and drug development settings. The protocols are designed for researchers, scientists, and professionals familiar with chromatographic techniques.
Physicochemical Properties of this compound
A comprehensive understanding of the analyte's properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 167.17 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP | 1.9 | PubChem[1] |
| Monoisotopic Mass | 167.069476538 Da | PubChem[1] |
| Predicted Collision Cross Section ([M+H]⁺) | 131.0 Ų | PubChemLite[3] |
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This method is suitable for the routine quantification of this compound in samples with relatively clean matrices.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector is sufficient.
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation. For faster analysis, a column with smaller particles (e.g., 2.7 µm) can be used.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (Nitropyridine compounds typically exhibit strong absorbance in this region).
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using N-Ethyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of N-Ethyl-5-nitropyridin-2-amine as a key starting material in the synthesis of novel heterocyclic compounds. The following sections describe a representative two-step synthetic pathway to a pyrazino[2,3-b]pyridine derivative, a class of compounds with potential applications in medicinal chemistry.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems.[1][2] The presence of an amino group, a nitro group, and a pyridine ring allows for a range of chemical transformations. A crucial step in the synthetic utility of this compound is the reduction of the nitro group to an amine, yielding a diamine intermediate. This diamine can then undergo cyclocondensation reactions with appropriate reagents to construct fused heterocyclic rings. This document outlines a representative protocol for the synthesis of a substituted pyrazino[2,3-b]pyridine, demonstrating the potential of this compound as a building block in drug discovery and development.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to form the key intermediate, N2-ethylpyridine-2,5-diamine. This transformation is typically achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
-
Cyclocondensation Reaction: The resulting N2-ethylpyridine-2,5-diamine undergoes a cyclocondensation reaction with a 1,2-dicarbonyl compound, such as benzil, to yield the corresponding 2,3-diphenyl-7-(ethylamino)pyrazino[2,3-b]pyridine.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow from this compound.
Data Presentation
Table 1: Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₇H₉N₃O₂ | 167.17 | Yellow solid, starting material.[1] | |
| N2-ethylpyridine-2,5-diamine | C₇H₁₁N₃ | 137.18 | Intermediate, expected to be an oil or low-melting solid, sensitive to air oxidation. | |
| 2,3-Diphenyl-7-(ethylamino)pyrazino[2,3-b]pyridine | C₂₁H₁₈N₄ | 326.40 | Final heterocyclic product, expected to be a solid. |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| 1 | Reduction | SnCl₂·2H₂O | Ethanol | Reflux (78 °C) | 2-4 hours | 70-90% |
| 2 | Cyclocondensation | Benzil, Acetic Acid (cat.) | Ethanol | Reflux (78 °C) | 4-8 hours | 60-80% |
Experimental Protocols
Protocol 1: Synthesis of N2-ethylpyridine-2,5-diamine (Intermediate)
This protocol describes the reduction of the nitro group of this compound.
Caption: Experimental workflow for the reduction of this compound.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol.
-
Stir the mixture to dissolve the starting material.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction may be exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N2-ethylpyridine-2,5-diamine. The product may be used in the next step without further purification.
Protocol 2: Synthesis of 2,3-Diphenyl-7-(ethylamino)pyrazino[2,3-b]pyridine (Final Product)
This protocol describes the cyclocondensation of the diamine intermediate with benzil.
Materials:
-
N2-ethylpyridine-2,5-diamine (1.0 eq)
-
Benzil (1.0 eq)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve the crude N2-ethylpyridine-2,5-diamine (1.0 eq) in ethanol.
-
Add benzil (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,3-Diphenyl-7-(ethylamino)pyrazino[2,3-b]pyridine.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound is harmful if swallowed and causes serious eye irritation.[1]
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Conclusion
This compound is a valuable starting material for the synthesis of fused heterocyclic compounds. The representative protocols provided herein for the synthesis of a substituted pyrazino[2,3-b]pyridine illustrate a straightforward and efficient synthetic strategy. This approach can be adapted for the synthesis of a library of related compounds by varying the 1,2-dicarbonyl component, thus providing a pathway to novel molecules for evaluation in drug discovery programs.
References
Application Notes and Protocols for N-alkylation of 2-amino-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated 2-amino-5-nitropyridine derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making these compounds interesting scaffolds for the development of novel therapeutics and functional materials. The secondary amino group introduced via N-alkylation provides a key site for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and optimization. This document provides a detailed protocol for the N-alkylation of 2-amino-5-nitropyridine using alkyl halides.
Signaling Pathways and Logical Relationships
The N-alkylation of 2-amino-5-nitropyridine is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the amino group by a base to form a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product. The presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the amino group, potentially requiring stronger bases or more forcing reaction conditions compared to the alkylation of unsubstituted 2-aminopyridine.
Caption: General reaction pathway for the N-alkylation of 2-amino-5-nitropyridine.
Experimental Protocols
This protocol describes a general procedure for the N-alkylation of 2-amino-5-nitropyridine with an alkyl halide in the presence of a base. The following is a representative procedure adapted from similar transformations.
Materials:
-
2-Amino-5-nitropyridine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Isopropyl alcohol)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-amino-5-nitropyridine (1.0 eq).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this suspension, add the base (e.g., NaH, 1.2 eq or K₂CO₃, 2.0 eq) portion-wise at 0 °C or room temperature. Stir the mixture for 30-60 minutes to allow for deprotonation.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C or room temperature.
-
Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature to 80 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using NaH, carefully quench the excess hydride with a few drops of water or methanol. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of aminopyridine derivatives, providing a baseline for the expected outcomes with 2-amino-5-nitropyridine.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Triethylamine | Isopropyl alcohol | Reflux | 3 | 87 | Adapted from similar reactions |
| Methyl iodide | Sodium hydride | DMF | Room Temp. | 12 | 75-85 | Hypothetical, based on general procedures |
| Ethyl bromide | K₂CO₃ | Acetonitrile | 60 | 24 | 60-70 | Hypothetical, based on general procedures |
| Propargyl bromide | K₂CO₃ | Acetone | Reflux | 8 | 55-65* | Hypothetical, based on general procedures |
*Note: Yields are hypothetical and serve as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate.
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of 2-amino-5-nitropyridine.
Caption: A typical experimental workflow for the N-alkylation of 2-amino-5-nitropyridine.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-alkylation of 5-nitropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 5-nitropyridin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 5-nitropyridin-2-amine in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in the N-alkylation of 5-nitropyridin-2-amine can stem from several factors. Incomplete deprotonation of the amine is a common culprit. The choice of base and solvent is critical for efficient deprotonation. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are often used to form the more nucleophilic anion.[1] Ensure the base is strong enough and used in sufficient stoichiometric amounts.[1][2] Additionally, the purity of your reagents is crucial; water and other protic impurities can quench the base and the resulting anion.[1] The reaction temperature and duration should also be optimized, as some reactions require heating to proceed at a reasonable rate.[1][2]
Question 2: I am observing significant amounts of di-alkylation or other byproducts. How can I improve selectivity for mono-N-alkylation?
Answer: Over-alkylation is a frequent challenge because the mono-alkylated product is often more nucleophilic than the starting amine.[2][3] To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry Control: Using a large excess of the 5-nitropyridin-2-amine relative to the alkylating agent can statistically favor the mono-alkylation product.[2]
-
Choice of Base: Certain bases, such as cesium carbonate (Cs₂CO₃), have been shown to be effective in promoting selective mono-N-alkylation due to factors like higher solubility and the "cesium effect".[2]
-
Alternative Methods: Reductive amination is a reliable alternative to avoid over-alkylation.[2]
-
Protecting Groups: In some cases, using a protecting group on the amino group can control the reaction, followed by a deprotection step.[4][5]
Question 3: The alkylation is occurring on the pyridine ring nitrogen instead of the amino group. How can I control regioselectivity?
Answer: The two nitrogen atoms in aminopyridines can compete in the alkylation reaction.[4] The pyridine nitrogen is often more nucleophilic, leading to the formation of a pyridinium salt.[4] To direct the alkylation to the exocyclic amino group:
-
Protecting Groups: Introducing a protecting group, such as a Boc group, on the amino group can be an effective strategy. The protected amine can then be alkylated, followed by deprotection to yield the desired N-alkylated product.[4]
-
Solvent Choice: The choice of solvent can influence regioselectivity. For instance, in some cases, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation over C-alkylation in similar systems.[1]
-
Catalyst Control: In certain catalytic systems, the choice of ligand can control regioselectivity.[1]
Question 4: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?
Answer: An incomplete reaction can be due to several factors:
-
Insufficiently Strong Base: If the base is not strong enough to effectively deprotonate the amine, the reaction will stall. Consider using a stronger base.[2]
-
Poor Solubility: The insolubility of the starting material or the base in the chosen solvent can hinder the reaction.[6] Switching to a solvent that better dissolves all components, such as DMF or DMSO, may be beneficial.[6][7]
-
Low Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a practical rate.[2] Consider increasing the reaction temperature or using microwave irradiation to accelerate the reaction.[2][6]
-
Steric Hindrance: If either the 5-nitropyridin-2-amine or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-alkylation of 5-nitropyridin-2-amine?
A1: A good starting point would be to use a strong base like sodium hydride (NaH) or potassium tert-butoxide in an anhydrous polar aprotic solvent like DMF or THF. The reaction can be initiated at 0 °C for the deprotonation step and then warmed to room temperature or heated as needed after the addition of the alkylating agent.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[1]
Q2: Which bases are most effective for this reaction?
A2: The choice of base is critical. Strong bases are generally required to deprotonate the weakly acidic N-H of the aminopyridine. Common choices include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base often used in polar aprotic solvents.[1]
-
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base.[4]
-
Cesium Carbonate (Cs₂CO₃): Often provides better results than other carbonate bases due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the anion.[2][8]
Q3: What are the best solvents for this N-alkylation?
A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and intermediates without interfering with the reaction. Recommended solvents include:
-
Tetrahydrofuran (THF) [1]
It is crucial to use anhydrous solvents to prevent the quenching of the base and the anionic intermediate.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the N-alkylation reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
Data Presentation
Table 1: Comparison of Bases for N-Alkylation Reactions
| Base | Common Solvents | Key Characteristics | Reference(s) |
| Sodium Hydride (NaH) | DMF, THF | Strong, non-nucleophilic base. Requires anhydrous conditions. | [1] |
| Potassium tert-butoxide (t-BuOK) | THF, DMF | Strong, sterically hindered base. | [4][12] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Moderately strong base, often improves selectivity for mono-alkylation. | [2][8] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | Weaker base, may require higher temperatures or longer reaction times. | [6][9] |
Table 2: Influence of Solvents on N-Alkylation Reactions
| Solvent | Polarity | Key Characteristics | Reference(s) |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, good solvating power for many organic and inorganic compounds. | [1][7][9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Lower boiling point than DMF, good for reactions at moderate temperatures. | [1] |
| Acetonitrile (MeCN) | Polar Aprotic | Can be used under pressure to achieve higher temperatures. | [8][10][11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High boiling point, excellent solvating power, but can be difficult to remove. | [6][11] |
Experimental Protocols
General Protocol for N-alkylation of 5-nitropyridin-2-amine
This protocol is a general guideline and may require optimization for specific alkylating agents and scales.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitropyridin-2-amine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent) to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Ethyl-5-nitropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-5-nitropyridin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide:
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Incomplete Reaction: The reaction between 2-chloro-5-nitropyridine and ethylamine may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material (2-chloro-5-nitropyridine) is no longer detectable.
-
Temperature: The reaction may require heating. While some procedures are performed at room temperature, heating to 50-80°C can significantly increase the reaction rate.[1]
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Reagent Stoichiometry: An excess of ethylamine is often used to drive the reaction to completion. A 2 to 4-fold excess of ethylamine is a reasonable starting point.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Refer to Q2 for common side reactions.
-
Product Loss During Workup and Purification:
-
Troubleshooting:
-
Aqueous Workup: Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase.
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
-
Purification: Optimize your purification method (recrystallization or column chromatography) to minimize product loss. For column chromatography, select a solvent system that provides good separation between your product and impurities.
-
-
Q2: I am observing impurities in my final product. What are the likely side reactions occurring during the synthesis?
A2: Several side reactions can lead to impurities. The primary reaction is a nucleophilic aromatic substitution (SNAr).
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Over-alkylation (Formation of N,N-diethyl-5-nitropyridin-2-amine): While less common with a primary amine like ethylamine, it's a theoretical possibility, especially under harsh conditions or with a large excess of a base and ethylamine.
-
Reaction with water: If water is present in the reaction mixture, 2-chloro-5-nitropyridine can hydrolyze to form 2-hydroxy-5-nitropyridine, especially in the presence of a base.[2]
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Ring opening: Under strongly basic conditions, the pyridine ring of 2-chloro-5-nitropyridine can be susceptible to ring-opening reactions.[2]
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Impurities from Starting Material: The purity of the starting material, 2-chloro-5-nitropyridine, is crucial. A common precursor for its synthesis is 2-aminopyridine, which upon nitration can yield a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[3] If the subsequent steps to produce 2-chloro-5-nitropyridine are not well-optimized, isomeric chloro-nitropyridines could be present and react with ethylamine, leading to isomeric impurities in your final product.
The following diagram illustrates the main reaction and potential side reactions:
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Q3: How can I effectively purify the crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization: This is often a good first choice for removing minor impurities if a suitable solvent can be found. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the most common method. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Aqueous Wash: Before chromatographic purification, washing the organic layer containing the crude product with a dilute acid solution can help remove any unreacted ethylamine. A subsequent wash with a dilute base (like sodium bicarbonate solution) can remove any acidic byproducts.
Q4: My reaction is turning a very dark color. Is this normal, and what does it indicate?
A4: The formation of a dark yellow or even darker solution upon addition of the amine to the 2,4-dichloro-5-nitropyridine solution is expected.[1] This is often indicative of the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. However, an excessively dark or black color could suggest decomposition or the formation of polymeric byproducts, especially if the reaction is overheated or if highly reactive impurities are present. It is crucial to monitor the reaction progress by TLC or another analytical method to distinguish between normal reaction progression and decomposition.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-nitropyridine | General Synthetic Schemes |
| Reagent | Ethylamine | General Synthetic Schemes |
| Typical Solvent | Ethanol, Acetonitrile | [1] |
| Base (optional) | Triethylamine, Potassium Carbonate | [1] |
| Reaction Temperature | Room Temperature to 80°C | [1] |
| Purity of commercial this compound | ≥98% | [4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol and may require optimization for specific laboratory conditions and scales.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
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Reagent Addition: To this solution, add ethylamine (2.0 - 4.0 eq). If a base such as triethylamine or potassium carbonate is used, it should also be added at this stage (2.0 - 4.0 eq).
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Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Perform an aqueous workup by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with water. A dilute acid wash can be included to remove excess ethylamine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
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Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by either recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Troubleshooting Workflow
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of N-Ethyl-5-nitropyridin-2-amine
This technical support center provides guidance and answers to frequently asked questions regarding the synthesis of N-Ethyl-5-nitropyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-ethylation of 2-amino-5-nitropyridine, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields in the N-alkylation of 2-amino-5-nitropyridine can be attributed to several factors:
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Incomplete Deprotonation: The acidity of the amine proton on 2-amino-5-nitropyridine is relatively low. If the base used is not strong enough to achieve complete deprotonation, the concentration of the nucleophilic anion will be low, leading to a sluggish and incomplete reaction.
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Insufficient Reactivity of the Ethylating Agent: While ethyl iodide is generally reactive, its concentration and the reaction temperature play a crucial role. Lower temperatures or insufficient ethyl iodide can lead to an incomplete reaction.
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Side Reactions: The formation of byproducts, such as the dialkylated product (N,N-diethyl-5-nitropyridin-2-amine), can consume the starting material and the desired product, thereby reducing the overall yield.
-
Poor Solubility: The starting material or the base may have limited solubility in the chosen solvent, hindering the reaction rate.
Troubleshooting Steps:
-
Choice of Base: Employ a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the amine.
-
Reaction Temperature: Gradually increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, heating to 40-60°C may improve the rate and yield.
-
Stoichiometry: Use a slight excess of the ethylating agent (e.g., 1.1 to 1.2 equivalents of ethyl iodide) to drive the reaction to completion. However, a large excess should be avoided to minimize dialkylation.
-
Solvent Selection: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to ensure good solubility of the reactants.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The most common side product in this reaction is the N,N-diethyl-5-nitropyridin-2-amine, resulting from over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, making it susceptible to a second ethylation.
Minimization Strategies:
-
Control Stoichiometry: Carefully control the amount of ethyl iodide used. Using a stoichiometric amount or only a slight excess is crucial.
-
Slow Addition: Add the ethyl iodide dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can favor mono-alkylation.
-
Reaction Time and Temperature: Monitor the reaction progress closely by TLC. Stopping the reaction once the starting material is consumed can prevent the formation of the dialkylated product. Avoid excessively high temperatures, which can promote over-alkylation.
Q3: How can I effectively purify the this compound product?
A3: Purification can typically be achieved through the following steps:
-
Work-up: After the reaction is complete, quench the reaction carefully with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from unreacted starting material, the dialkylated byproduct, and other impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to obtain highly pure material.
Quantitative Data on Reaction Conditions
The following table summarizes illustrative data on how different reaction conditions can affect the yield of this compound.
Disclaimer: This data is illustrative and based on general principles of N-alkylation reactions. Actual yields may vary depending on the specific experimental setup and purity of reagents.
| Entry | Base (Equivalents) | Solvent | Ethylating Agent (Equivalents) | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | NaH (1.2) | DMF | Ethyl Iodide (1.1) | 25 | 12 | 75 |
| 2 | NaH (1.2) | DMF | Ethyl Iodide (1.1) | 50 | 6 | 85 |
| 3 | K₂CO₃ (2.0) | Acetonitrile | Ethyl Iodide (1.2) | 80 (reflux) | 24 | 60 |
| 4 | NaH (1.2) | THF | Ethyl Iodide (1.1) | 65 (reflux) | 18 | 70 |
| 5 | NaH (1.2) | DMF | Ethyl Bromide (1.2) | 50 | 12 | 70 |
Experimental Protocols
Synthesis of 2-Amino-5-nitropyridine (Starting Material)
A common route to the starting material, 2-amino-5-nitropyridine, involves the nitration of 2-aminopyridine.
Procedure:
-
To a solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically below 10°C).
-
The reaction mixture is stirred for several hours, allowing the nitration to proceed.
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-amino-5-nitropyridine (1.0 equivalent) in anhydrous DMF is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 30 minutes to allow for the complete formation of the sodium salt.
-
Ethyl iodide (1.1 equivalents) is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours or until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of water.
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The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of N-Alkylated Nitropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-alkylated nitropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-alkylated nitropyridines?
A1: The most common impurities include:
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Unreacted starting materials: This includes the parent nitropyridine and the alkylating agent.
-
O-alkylated isomers: 2-Hydroxypyridines can undergo alkylation at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation can be influenced by factors such as the solvent, base, and the nature of the electrophile.[1][2][3]
-
Over-alkylation products: If the starting material has multiple potential sites for alkylation, or if the product itself can be further alkylated, over-alkylation can occur.
-
Byproducts from side reactions: Depending on the reaction conditions, various side reactions can lead to the formation of impurities.
Q2: My N-alkylated nitropyridine is a non-crystalline oil. How can I solidify it?
A2: Obtaining a solid product can be challenging, especially if residual solvents are present. Here are some troubleshooting steps:
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High Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum, potentially with gentle heating.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is sparingly soluble, such as hexanes or diethyl ether. This involves adding the solvent to the oil and scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[4]
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Recrystallization from a different solvent system: If a crude solid can be obtained, experiment with various solvent systems for recrystallization. Common choices include ethanol, or mixtures like dichloromethane/hexanes.[4]
Q3: I am having difficulty separating my N-alkylated product from the O-alkylated isomer by column chromatography. What can I do?
A3: The polarity of N- and O-alkylated isomers can be very similar, making chromatographic separation challenging. Consider the following:
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Optimize the Solvent System: Systematically vary the polarity of the eluent. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
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Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina, or a bonded phase like diol or cyano.
-
Alternative Purification Techniques: If chromatography is ineffective, consider other methods like preparative HPLC or recrystallization, which may exploit different physical properties of the isomers.
Troubleshooting Guides
Column Chromatography
Issue 1: The product is not moving from the baseline on the TLC plate.
-
Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%. Adding a small amount of a more polar solvent like methanol can also help.
Issue 2: The product and impurities are moving together on the TLC plate.
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Cause: The solvent system is too polar, or the stationary phase is not providing enough selectivity.
-
Solution:
-
Decrease the polarity of the mobile phase.
-
Try a different solvent system. For example, instead of ethyl acetate/hexanes, consider dichloromethane/methanol or toluene/acetone.
-
As mentioned in Q3 of the FAQ, consider a different stationary phase.
-
Issue 3: Streaking or tailing of spots on the TLC plate.
-
Cause: This can be due to overloading the TLC plate, the compound being too polar for the solvent system, or interaction with the acidic silica gel.
-
Solution:
-
Spot a more dilute solution on the TLC plate.
-
Increase the polarity of the eluent.
-
Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
-
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the purification of N-alkylated nitropyridines and related compounds.
| Compound Type | Purification Method | Eluent/Solvent System | Typical Yield (%) | Purity Improvement | Reference |
| N-alkylated 2-pyridone | Column Chromatography | Dichloromethane | Not specified | High | [5] |
| N-alkylated imidazopyridine | Recrystallization | Ethanol | 72 | High | [6] |
| N-alkylated imidazopyridine | Recrystallization | Ethyl acetate/n-Hexane | 52 | High | [6] |
| N-alkylated 2-pyridone | Column Chromatography | Not specified | 92 | High | [7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of N-alkylated nitropyridines using silica gel column chromatography.
-
Preparation of the Column:
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Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping.[8]
-
Add a thin layer of sand over the plug.[8]
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[8]
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Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[8]
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.[9]
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column using a pipette.[9]
-
Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the chosen eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-alkylated nitropyridine.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid N-alkylated nitropyridine by recrystallization.
-
Solvent Selection:
-
Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[10] Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate.[11]
-
The principle of "like dissolves like" can be a good starting point; polar compounds tend to dissolve in polar solvents.[12]
-
-
Dissolution:
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[13]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[13]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol describes a typical work-up procedure involving liquid-liquid extraction to remove water-soluble impurities.
-
Initial Quenching:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or an aqueous solution (e.g., saturated sodium bicarbonate if an acid needs to be neutralized).[7]
-
-
Extraction:
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. The chosen solvent should be immiscible with water and should readily dissolve the desired product.[15][16]
-
Stopper the funnel, invert it, and open the stopcock to release any pressure.
-
Shake the funnel vigorously for about a minute to ensure thorough mixing of the two phases.[16]
-
-
Separation:
-
Place the separatory funnel in a ring stand and allow the layers to separate completely.[16]
-
Carefully drain the lower layer. The identity of the lower layer (aqueous or organic) depends on the relative densities of the two solvents.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two or three times to maximize the recovery of the product.[17]
-
-
Washing and Drying:
-
Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Concentration:
-
Remove the solvent from the dried organic solution using a rotary evaporator to yield the crude product, which can then be further purified by column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting logic for obtaining a solid product.
Caption: Workflow for column chromatography purification.
Caption: Logic for selecting a recrystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. openaccesspub.org [openaccesspub.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction of 2-chloro-5-nitropyridine with Ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyridine with ethylamine to synthesize 2-(ethylamino)-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the reaction between 2-chloro-5-nitropyridine and ethylamine?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group (-NO₂) activates the pyridine ring, making it susceptible to nucleophilic attack. Ethylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The reaction is completed by the departure of the chloride ion, which restores the aromaticity of the ring.[1][2][3][4]
References
N-Ethyl-5-nitropyridin-2-amine stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of N-Ethyl-5-nitropyridin-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Specifically, storage at 2-8°C is advised to minimize degradation. The compound should be protected from moisture and light to prevent hydrolysis and photodegradation.
Q2: What are the primary known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and data from similar nitro-substituted pyridine derivatives, the following degradation pathways are likely:
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This can be initiated by reducing agents or certain experimental conditions.
-
Hydrolysis: The amine functional group can undergo hydrolysis, particularly under acidic or basic conditions, potentially leading to the cleavage of the ethyl group or other modifications.
-
Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can trigger complex degradation pathways, leading to a variety of byproducts.[1]
-
Oxidation: The pyridine ring and the ethyl group can be susceptible to oxidation, especially in the presence of oxidizing agents, leading to the formation of N-oxides or other oxidative degradation products.[2]
Q3: My analytical results show unexpected peaks when working with this compound. What could be the cause?
A3: Unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) are often indicative of degradation products or impurities. The presence of these peaks could be due to:
-
Improper storage: Exposure to light, moisture, or elevated temperatures can lead to degradation.
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Incompatibility with solvents or reagents: The compound may be reacting with other components in your experimental setup.
-
Degradation under experimental conditions: The pH, temperature, or presence of oxidizing/reducing agents in your experiment could be causing the compound to degrade.
-
Inherent impurities: The starting material may contain a certain level of impurities from its synthesis.
It is recommended to perform a forced degradation study to intentionally generate degradation products and identify the retention times of these new peaks.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Purity Over Time | Improper storage conditions. | Store the compound at 2-8°C in a tightly sealed, amber-colored vial to protect from heat, moisture, and light. |
| Inconsistent Experimental Results | Degradation of the compound during the experiment. | Evaluate the pH, temperature, and presence of reactive species in your experimental protocol. Consider using a freshly prepared solution for each experiment. |
| Appearance of Unknown Peaks in Chromatography | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Use a stability-indicating analytical method. |
| Discoloration of the Compound | Photodegradation or oxidation. | Handle the compound under low-light conditions and consider purging containers with an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
Forced Degradation Studies: Quantitative Data
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2] The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating the expected percentage of degradation under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2-Amino-5-nitropyridine, Ethanol |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 25% | 2-Hydroxy-5-nitropyridine, Ethylamine |
| Oxidative Degradation | 3% H₂O₂ | 8 hours | Room Temp | 20% | This compound N-oxide |
| Thermal Degradation | Solid State | 48 hours | 80°C | 10% | Unidentified polymeric material |
| Photodegradation | UV light (254 nm) | 12 hours | Room Temp | 30% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 8 hours.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 12 hours.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 330 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
Preventing dialkylation in the synthesis of secondary amines from nitropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of secondary amines from nitropyridines. Our focus is to address the common challenge of preventing dialkylation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing secondary amines from nitropyridines?
The synthesis is typically a two-step process. First, the nitro group of the nitropyridine is reduced to a primary amine (an aminopyridine). Second, the resulting primary amine is selectively N-alkylated to yield the desired secondary amine. The main challenge in the second step is to prevent dialkylation, where the primary amine reacts with two molecules of the alkylating agent to form a tertiary amine.
Q2: Why is dialkylation a common problem in the synthesis of secondary amines?
Dialkylation is a frequent side reaction because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to the formation of an undesired tertiary amine.[1][2] Controlling the reaction conditions to favor mono-alkylation is therefore critical.
Q3: What are the primary methods to control and prevent dialkylation?
Several strategies can be employed to minimize dialkylation:
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Reductive Amination: This is a widely used method that involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This approach offers good control over the degree of alkylation.[1]
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Controlling Stoichiometry: Using a precise amount of the alkylating agent (typically 1.0-1.2 equivalents) can help to limit the extent of the reaction.[1]
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"Self-Limiting" Alkylation with N-Aminopyridinium Salts: This modern technique uses N-aminopyridinium salts as ammonia surrogates. The reaction proceeds through a transient pyridinium ylide intermediate and is inherently self-limiting, yielding predominantly the mono-alkylated secondary amine.[1][2][3]
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Use of Protecting Groups: The primary amine can be protected with a suitable protecting group (e.g., Boc group) to prevent overalkylation. The protecting group is then removed after the mono-alkylation step.[1]
Troubleshooting Guides
Problem 1: Low yield or incomplete reduction of the nitropyridine.
Possible Causes:
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Inactive Catalyst/Reagent: The catalyst (e.g., Pd/C, PtO2, Raney Nickel) may be old or improperly stored, leading to reduced activity. Metal reductants like iron or tin may have surface oxides that inhibit the reaction.
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Poor Solubility: The nitropyridine may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent.
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Insufficient Reducing Agent: The stoichiometry of the reducing agent may be too low to drive the reaction to completion.
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Inappropriate Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, excessive heat could lead to degradation.
Troubleshooting Steps:
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Verify Reagent/Catalyst Quality: Use fresh, high-quality reagents and catalysts. For catalytic hydrogenation, ensure the catalyst is from a reliable source. For metal/acid reductions, consider activating the metal powder.
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Optimize Solvent System: Choose a solvent in which the nitropyridine is readily soluble. Co-solvent systems may be necessary.
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Increase Reducing Agent Stoichiometry: Gradually increase the equivalents of the reducing agent and monitor the reaction progress by TLC or LC-MS.
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Adjust Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature. Monitor for the formation of side products.
Problem 2: Significant formation of the dialkylated (tertiary amine) byproduct.
Possible Causes:
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Excess Alkylating Agent: Using too much of the alkylating agent is a common cause of overalkylation.
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High Reaction Concentration or Temperature: These conditions can accelerate the rate of the second alkylation step.
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Inappropriate Base or Solvent: The choice of base and solvent can significantly influence the relative rates of mono- and dialkylation.
Troubleshooting Steps:
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Precise Stoichiometric Control: Carefully measure and use a slight excess (1.0-1.2 equivalents) of the alkylating agent.
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Optimize Reaction Conditions:
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Dilution: Run the reaction at a lower concentration.
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Temperature: Perform the reaction at a lower temperature to favor the desired mono-alkylation.
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Employ Reductive Amination: This is often the most effective method to avoid dialkylation. React the aminopyridine with an aldehyde or ketone to form the imine, followed by reduction.
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Consider a "Self-Limiting" Method: If applicable to your substrate, the use of N-aminopyridinium salts can effectively prevent dialkylation.[2][3]
Experimental Protocols
Protocol 1: Reduction of 3-Nitropyridine to 3-Aminopyridine
This protocol describes a general procedure for the reduction of a nitropyridine using iron powder in an acidic medium.
Materials:
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3-Nitropyridine
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Iron powder
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Acetic acid
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Ethanol
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Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitropyridine (1.0 eq) and ethanol.
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To the stirred suspension, add iron powder (3.0-5.0 eq).
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Slowly add glacial acetic acid (10-20 vol%).
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Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the reaction mixture through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
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Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminopyridine.
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The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This protocol provides a general method for the selective synthesis of a secondary amine from an aminopyridine and an aldehyde.
Materials:
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3-Aminopyridine
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Aldehyde (e.g., butyraldehyde)
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic acid (catalytic amount)
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Saturated aqueous sodium bicarbonate solution
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Brine
Procedure:
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To a solution of 3-aminopyridine (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.
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Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
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Continue stirring at room temperature and monitor the reaction until the imine is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired secondary amine.
Data Presentation
Table 1: Comparison of Conditions for Reductive Amination of an Aminopyridine
| Reducing Agent | Solvent | Additive | Typical Yield (%) | Key Advantages/Disadvantages |
| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF | Acetic Acid (cat.) | 80-95 | Mild and selective for imines over carbonyls. Moisture sensitive.[4] |
| Sodium cyanoborohydride (NaCNBH₃) | Methanol | Acetic Acid (cat.) | 75-90 | Stable in protic solvents. Toxic cyanide byproduct.[4] |
| Sodium borohydride (NaBH₄) | Methanol | None | 70-85 | Less expensive. Can reduce the starting aldehyde if imine formation is slow.[4][5] |
Visualizations
Caption: General reaction pathway for the synthesis of secondary amines from nitropyridines.
Caption: Troubleshooting workflow for preventing dialkylation.
Caption: Experimental workflow for reductive amination.
References
Challenges in the scale-up synthesis of N-Ethyl-5-nitropyridin-2-amine
Welcome to the technical support center for the scale-up synthesis of N-Ethyl-5-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a safe, efficient, and scalable synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Ethylation: The ethylating agent (e.g., ethyl iodide, diethyl sulfate) may not be reactive enough under the chosen conditions. 2. Poor Nucleophilicity of Starting Material: The amino group of 2-amino-5-nitropyridine has reduced nucleophilicity due to the electron-withdrawing nitro group. 3. Incomplete Reaction: Reaction time may be insufficient for complete conversion, especially at a larger scale. 4. Decomposition of Reactants or Product: High reaction temperatures can lead to degradation. | 1. Select a more reactive ethylating agent. Consider using a stronger alkylating agent or adding a phase-transfer catalyst to improve reactivity. 2. Increase reaction temperature cautiously. Monitor for byproduct formation. Use a higher boiling point solvent if necessary. 3. Extend the reaction time. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. 4. Optimize the reaction temperature. Conduct small-scale experiments to determine the optimal temperature that balances reaction rate and stability. |
| Formation of Byproducts | 1. Over-alkylation: The product, this compound, can be further ethylated to form the diethylamino derivative. 2. Ring Alkylation: Alkylation may occur at other positions on the pyridine ring, although this is less common for N-alkylation. 3. Side reactions from starting materials: Impurities in the 2-amino-5-nitropyridine or ethylating agent can lead to undesired products. | 1. Control stoichiometry: Use a slight excess of the aminopyridine relative to the ethylating agent. 2. Slow addition of the ethylating agent: Add the ethylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Optimize reaction temperature and time: Lower temperatures and shorter reaction times can minimize over-alkylation. 4. Ensure high purity of starting materials. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: The starting material, 2-amino-5-nitropyridine, and the product have similar polarities, making chromatographic separation challenging. 2. Presence of Di-ethylated Byproduct: The di-ethylated byproduct can be difficult to separate from the mono-ethylated product. 3. Product Oiling Out: The product may not crystallize easily, making isolation by filtration difficult. | 1. Utilize a different purification technique. Consider fractional crystallization or distillation under reduced pressure if the product is thermally stable. 2. Optimize the chromatographic conditions. Use a different solvent system or a high-performance column for better separation. 3. Convert to a salt: The product can be converted to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can be regenerated afterward. |
| Safety Concerns | 1. Toxicity of Reagents: Ethylating agents like ethyl iodide and diethyl sulfate are toxic and potentially carcinogenic. 2. Exothermic Reaction: The reaction can be exothermic, especially at a large scale, leading to a runaway reaction if not properly controlled. 3. Handling of Nitro Compounds: Nitro compounds can be thermally unstable and potentially explosive under certain conditions. | 1. Handle all reagents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2. Ensure adequate cooling and temperature monitoring. Use a reactor with a cooling jacket and a reliable temperature probe. Add reagents slowly to control the reaction rate. 3. Avoid high temperatures and mechanical shock. Conduct a thermal hazard evaluation before performing the scale-up synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the preparation of this compound:
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N-Ethylation of 2-amino-5-nitropyridine: This is a common method involving the reaction of 2-amino-5-nitropyridine with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.
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Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-5-nitropyridine: This route involves the reaction of 2-chloro-5-nitropyridine with ethylamine. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.
Q2: How can I minimize the formation of the di-ethylated byproduct?
The formation of N,N-diethyl-5-nitropyridin-2-amine is a common side reaction. To minimize its formation, you can:
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Use a molar ratio of 2-amino-5-nitropyridine to the ethylating agent that is slightly greater than 1:1.
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Add the ethylating agent slowly and portion-wise to the reaction mixture.
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Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Q3: What is the best way to purify this compound on a large scale?
Purification on a large scale can be challenging due to the similar properties of the product and potential impurities. Here are some strategies:
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Crystallization: If the product is a solid and has a suitable solubility profile, crystallization is often the most efficient method for large-scale purification. You may need to screen various solvents to find the optimal conditions.
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Salt Formation: Converting the product to a salt can significantly alter its solubility, often making it easier to crystallize and separate from non-basic impurities. The free base can be regenerated in a subsequent step.
-
Column Chromatography: While less ideal for very large quantities, flash column chromatography can be effective for moderate scales if a good separation can be achieved.
Q4: What are the key safety precautions to take during the scale-up synthesis?
Safety is paramount during any chemical synthesis, especially on a larger scale. Key precautions include:
-
Conduct a thorough risk assessment before starting the synthesis.
-
Use appropriate engineering controls, such as a fume hood and a reactor with proper temperature control and emergency quenching capabilities.
-
Wear appropriate personal protective equipment (PPE).
-
Be aware of the hazards of all chemicals being used by consulting their Safety Data Sheets (SDS).
-
Plan for potential emergencies, such as spills or runaway reactions.
Experimental Protocols
Protocol 1: N-Ethylation of 2-amino-5-nitropyridine
This protocol describes a general procedure for the ethylation of 2-amino-5-nitropyridine. Optimization may be required based on the specific scale and available equipment.
Materials:
-
2-amino-5-nitropyridine
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for work-up)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-amino-5-nitropyridine in acetonitrile, add potassium carbonate.
-
Slowly add ethyl iodide to the mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove any unreacted starting material.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis from 2-chloro-5-nitropyridine and ethylamine.
Materials:
-
2-chloro-5-nitropyridine
-
Ethylamine (as a solution in a suitable solvent like ethanol or THF)
-
Triethylamine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-5-nitropyridine in ethanol in a reaction vessel.
-
Add triethylamine to the solution.
-
Slowly add the solution of ethylamine to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water to remove any salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Technical Support Center: Purification of N-Ethyl-5-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-5-nitropyridin-2-amine. The following sections detail methods for removing impurities and ensuring the high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with ethylamine. Potential impurities include:
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Unreacted Starting Materials: 2-chloro-5-nitropyridine and residual ethylamine.
-
Over-alkylated Byproduct: N,N-diethyl-5-nitropyridin-2-amine may form if the reaction conditions are not carefully controlled.
-
Positional Isomers: Although less common, trace amounts of isomers may be present depending on the precise synthetic route.
-
Hydrolysis Products: If moisture is present, 2-hydroxy-5-nitropyridine could be formed.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase for TLC is a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes). The product and impurities should have different Rf values, allowing for visualization of the separation. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity analysis.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This can be due to the presence of impurities or a suboptimal solvent system. To address this, you can:
-
Add a co-solvent: Introduce a solvent in which the compound is less soluble to induce crystallization.
-
Reduce the temperature slowly: Allow the solution to cool gradually to room temperature and then in a refrigerator or ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.
-
Use a seed crystal: If available, add a small crystal of pure this compound to the solution to initiate crystallization.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
If the initial purity of your this compound is low, a purification step is necessary. The two most common methods are recrystallization and column chromatography.
Solution:
-
Recrystallization: This is a good first choice for removing small amounts of impurities, especially if the crude product is mostly crystalline.
-
Column Chromatography: This method is more effective for separating complex mixtures or removing impurities with similar polarity to the product.
Issue 2: Ineffective Recrystallization
If recrystallization does not significantly improve the purity of your compound, consider the following:
| Troubleshooting Step | Rationale |
| Solvent Selection | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the solubility of similar compounds like 2-aminopyridine, suitable solvents to test include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[1] |
| Cooling Rate | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to promote the formation of pure crystals. |
| Impurity Level | If the crude material is highly impure, a single recrystallization may not be sufficient. A second recrystallization or pre-purification by column chromatography may be necessary. |
Issue 3: Poor Separation During Column Chromatography
If you are experiencing poor separation of this compound from its impurities on a silica gel column, the following adjustments can be made:
| Troubleshooting Step | Rationale |
| Mobile Phase Polarity | The polarity of the eluent is critical for good separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture and gradually increase the proportion of the polar solvent. |
| Column Loading | Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Flow Rate | A slower flow rate can improve resolution by allowing more time for equilibration between the stationary and mobile phases. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized for your specific crude material.
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Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
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Further Cooling: Place the flask in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol describes a general method for the purification of this compound using silica gel chromatography.
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables provide illustrative data on the expected outcomes of the purification procedures. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Illustrative Recrystallization Efficiency
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish-brown solid | Bright yellow crystals |
| Purity (by HPLC) | ~90% | >98% |
| Yield | - | 70-85% |
Table 2: Illustrative Column Chromatography Efficiency
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Dark oily residue | Pale yellow solid |
| Purity (by HPLC) | ~75% | >99% |
| Yield | - | 60-80% |
Visualizations
The following diagrams illustrate the experimental workflows for the purification of this compound.
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purifying this compound.
Caption: Decision logic for choosing a purification method based on initial purity.
References
Technical Support Center: Optimizing Amination of Halogenated Nitropyridines
Welcome to the technical support center for the amination of halogenated nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these advanced synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of halogenated nitropyridines?
A1: The two most common and effective methods for the amination of halogenated nitropyridines are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The choice between these methods depends on the specific substrate, the nature of the amine, and the desired reaction conditions. The nitro group strongly activates the pyridine ring, making it susceptible to nucleophilic attack, which is the principle of the SNAr reaction.[1] For less reactive substrates or more complex amines, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[2][3]
Q2: How does the position of the nitro group and the halogen affect the reactivity of the nitropyridine?
A2: The reactivity of halogenated nitropyridines is significantly influenced by the relative positions of the nitro group, the halogen, and the ring nitrogen. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.[4][5] The pyridine nitrogen also withdraws electron density, further activating the 2- and 4-positions. Consequently, halogens at these activated positions are more readily displaced.
Q3: How do I choose between SNAr and Buchwald-Hartwig amination?
A3: The choice of method depends on several factors:
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Reactivity of the Halogenated Nitropyridine: Highly activated substrates, such as those with a chlorine or fluorine atom at a position activated by a nitro group, often react well under SNAr conditions.
-
Nucleophilicity of the Amine: Primary and secondary aliphatic amines are generally good nucleophiles for SNAr reactions. For less nucleophilic amines, such as anilines or hindered secondary amines, the Buchwald-Hartwig amination is often more successful.
-
Functional Group Tolerance: The Buchwald-Hartwig amination, with its wide range of available ligands and bases, can often tolerate a broader array of functional groups on both the nitropyridine and the amine compared to SNAr.
-
Reaction Conditions: SNAr reactions can sometimes be performed under milder, metal-free conditions. Buchwald-Hartwig reactions require a palladium catalyst and a phosphine ligand, and often elevated temperatures.[2][3]
Troubleshooting Guides
Issue 1: Low or No Conversion
Low or no conversion is a common issue in both SNAr and Buchwald-Hartwig aminations. The troubleshooting approach depends on the reaction type.
For SNAr Reactions:
-
Insufficient Activation of the Pyridine Ring: If the halogen is not at a position activated by the nitro group, the reaction may be sluggish. Consider increasing the reaction temperature or using a more polar, aprotic solvent like DMSO or DMF to enhance the rate.
-
Poor Nucleophilicity of the Amine: If the amine is weakly nucleophilic, consider using a stronger base to deprotonate it in situ or switch to a more powerful amination method like the Buchwald-Hartwig reaction.
-
Solvent Effects: The choice of solvent can have a significant impact. Aprotic polar solvents are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[1]
For Buchwald-Hartwig Aminations:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) with dry, degassed solvents. The quality of the palladium precursor and ligand is also crucial. Consider using a pre-formed catalyst for more reliable results.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.
-
Incorrect Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, but this may necessitate a more active catalyst system and higher temperatures.
Issue 2: Formation of Side Products
The formation of side products can significantly reduce the yield of the desired aminated nitropyridine.
-
Hydrodehalogenation: In Buchwald-Hartwig aminations, the replacement of the halogen with a hydrogen atom is a common side reaction. This can be minimized by using a slight excess of the amine, ensuring strictly anhydrous conditions, and using a high-purity base.
-
Double Amination (for Dihalogenated Substrates): When using dihalogenated nitropyridines, the substitution of both halogens can occur. To favor mono-amination, use a stoichiometric amount of the amine or a slight excess and carefully control the reaction time and temperature.
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the amine nucleophile in SNAr reactions, leading to the formation of ether byproducts. If this is observed, switch to a non-nucleophilic solvent.
Issue 3: Poor Regioselectivity
With polyhalogenated nitropyridines, achieving the desired regioselectivity can be challenging.
-
In SNAr Reactions: The regioselectivity is primarily governed by electronic effects. The position most activated by the nitro group and the pyridine nitrogen will be the most reactive. For example, in 2,4-dichloropyridines, the 4-position is generally more susceptible to nucleophilic attack.[4][5]
-
In Buchwald-Hartwig Aminations: Both electronic and steric factors play a role. The choice of ligand can influence the regioselectivity. Bulky ligands may favor reaction at the less sterically hindered position.
Data Presentation
The following tables summarize typical reaction conditions and yields for the amination of halogenated nitropyridines.
Table 1: SNAr Amination of 2-Chloro-5-nitropyridine with Various Amines
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Ethanol | Triethylamine | Reflux | 2-4 | ~95 |
| Piperidine | Ethanol | Triethylamine | Reflux | 2-4 | ~92 |
| Morpholine | Ethanol | Triethylamine | Reflux | 2-4 | ~90 |
| Aniline | DMF | K₂CO₃ | 100 | 6-8 | ~75 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridine with Morpholine - Ligand and Base Screening
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | NaOtBu | Toluene | 100 | 12 | >95 |
| RuPhos | NaOtBu | Toluene | 100 | 12 | >95 |
| BINAP | NaOtBu | Toluene | 100 | 24 | ~70 |
| XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | ~85 |
| RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~80 |
Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of 2-Chloro-5-nitropyridine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv.).
-
Solvent and Reagents: Dissolve the starting material in a suitable solvent (e.g., ethanol, DMF). Add the amine (1.1 equiv.) followed by the base (e.g., triethylamine, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated Nitropyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated nitropyridine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
Validation & Comparative
Comparative Reactivity of N-Substituted 5-Nitropyridin-2-amines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of N-substituted 5-nitropyridin-2-amines is critical for the rational design and synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of these compounds, supported by experimental data, to aid in the selection and application of appropriate derivatives in research and development.
The 5-nitropyridin-2-amine scaffold is a key building block in medicinal chemistry, largely due to the strong electron-withdrawing nature of the nitro group. This feature significantly influences the electron density of the pyridine ring, rendering it susceptible to nucleophilic attack and modulating the reactivity of the exocyclic amino group. The nature of the substituent on this amino group (N-substituent) can further tune the molecule's electronic and steric properties, thereby dictating its behavior in subsequent chemical transformations.
Influence of N-Substituents on Reactivity: A Data-Driven Comparison
The reactivity of N-substituted 5-nitropyridin-2-amines is primarily governed by the electronic and steric effects of the N-substituent. A key indicator of the electronic influence is the basicity of the aminopyridine, which can be quantified by its pKa value. A higher pKa generally corresponds to greater electron density on the nitrogen atoms, which can impact the compound's nucleophilicity and its interaction with electrophiles.
| Compound | N-Substituent | pKa (in Acetonitrile) | Reference |
| 2-Amino-3-nitropyridine | -H | Not available | |
| 2,3-Diaminopyridine | -H (at position 2) | 15.24 | [1] |
| 2,6-Diaminopyridine | -H (at position 2) | 14.77 | [1] |
| Pyridine | (Reference) | 12.53 | [1] |
| Aniline | (Reference) | 10.62 | [1] |
The N-substituent's nature, whether electron-donating (e.g., alkyl groups) or electron-withdrawing (e.g., aryl groups), significantly impacts the nucleophilicity of the exocyclic nitrogen and the overall electron density of the pyridine ring. This, in turn, affects the susceptibility of the molecule to various reactions.
Key Reactions and the Influence of N-Substituents
Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of N-Substituted 5-Nitropyridin-2-amines
The most common route to synthesize N-substituted 5-nitropyridin-2-amines is through the nucleophilic aromatic substitution of a precursor like 2-chloro-5-nitropyridine with a primary or secondary amine. The success and rate of this reaction are directly influenced by the nucleophilicity of the incoming amine.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of biologically active molecules. The electronic environment of the nitro group, influenced by the N-substituent on the 2-amino group, can affect the efficiency of this reduction. While direct comparative kinetic data is scarce, it is generally understood that electron-donating N-substituents may slightly increase the electron density on the ring, potentially making the nitro group more challenging to reduce compared to when electron-withdrawing N-substituents are present.
Palladium-Catalyzed Cross-Coupling Reactions
For derivatives where the pyridine ring is further functionalized with a halide (e.g., a bromo-substituent), palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are pivotal. The electronic nature of the N-substituent can influence the oxidative addition step in the catalytic cycle. Electron-donating groups on the N-substituent increase electron density on the pyridine ring, which can affect the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.[2][3][4][5][6]
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 5-Nitropyridin-2-amines via SNAr
Materials:
-
2-Chloro-5-nitropyridine
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., triethylamine or potassium carbonate, 1.2 equivalents, optional, depending on the amine)
Procedure:
-
Dissolve 2-chloro-5-nitropyridine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 equivalents) to the solution. If the amine salt is used or if the amine is not basic enough, add a base (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
General Procedure for the Reduction of the Nitro Group
Materials:
-
N-Substituted 5-nitropyridin-2-amine
-
Reducing agent (e.g., Iron powder and ammonium chloride in ethanol/water, or H₂ over Pd/C)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
Procedure using Iron:
-
To a solution of the N-substituted 5-nitropyridin-2-amine in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the desired diamine.
Conclusion
The reactivity of N-substituted 5-nitropyridin-2-amines is a finely tunable property that is dependent on the electronic and steric nature of the N-substituent. While a comprehensive quantitative dataset for direct comparison is an area for further research, the principles outlined in this guide, based on available experimental evidence and established chemical theory, provide a solid framework for predicting the reactivity of these important building blocks. For specific applications, it is recommended to perform small-scale pilot reactions to determine the optimal conditions for the desired transformation.
References
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of N-alkyl-5-nitropyridin-2-amines
A Comparative Guide to the Biological Activity of N-alkyl-5-nitropyridin-2-amines
This guide provides a comparative analysis of the biological activities of various N-alkyl-5-nitropyridin-2-amine derivatives, with a focus on their potential as therapeutic agents. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Data Summary
The biological activities of N-alkyl-5-nitropyridin-2-amines and related compounds have been evaluated against various cell lines and microbial strains. The primary activities observed are anticancer and antimicrobial.
Anticancer Activity
A study by Wang et al. investigated a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives as potential antitumor agents.[1] The compounds were evaluated for their cytotoxic activity against a panel of human tumor cell lines: A549 (non-small cell lung cancer), KB (human oral cancer), KBVIN (vincristine-resistant KB), and DU145 (prostate cancer).[1] The half-maximal growth inhibition (GI50) values are summarized in the table below.
| Compound | R¹ | R² | A549 GI₅₀ (μM) | KB GI₅₀ (μM) | KB₌ₙ GI₅₀ (μM) | DU145 GI₅₀ (μM) |
| 3a | p-OMe | Me | 2.20 | 1.55 | 1.65 | 1.85 |
| 3d | p-COOMe | Me | 3.00 | 2.10 | 2.15 | 2.45 |
| 6a | p-OMe | n-Pr | 0.41 | 0.22 | 0.19 | 0.24 |
| 7g | 3,4,5-(OMe)₃ | n-Bu | 0.33 | 0.20 | 0.22 | 0.21 |
| 8c | p-NMe₂ | n-Pen | 0.29 | 0.20 | 0.23 | 0.25 |
| Data sourced from Wang et al.[1] |
Several compounds, notably 6a , 7g , and 8c , demonstrated submicromolar GI₅₀ values, indicating potent anticancer activity.[1] These compounds were found to act as tubulin polymerization inhibitors, competitively inhibiting the binding of colchicine to tubulin.[1]
Antimicrobial Activity
Certain nitropyridine derivatives have also shown promise as antimicrobial agents. For instance, a phenolic derivative of a (pyridin-2-yl)piperazine, synthesized from 2-chloro-5-nitropyridine, exhibited moderate activity against Bacillus subtilis and Candida krusei with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL.[2][3] Another study on nitropyridine-containing complexes demonstrated antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli.[2]
| Compound Class | Organism | Activity |
| (Pyridin-2-yl)piperazine derivative | B. subtilis, C. krusei | MIC = 62.5 µg/mL |
| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to ciprofloxacin |
| Data sourced from Pustovarova et al.[2][3] |
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
The in vitro anticancer activity (GI₅₀) of the N-alkyl-N-substituted phenylpyridin-2-amine derivatives was determined using the sulforhodamine B (SRB) method.[1]
-
Cell Plating: Human tumor cell lines (A549, KB, KBVIN, and DU145) were seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Cell Fixation: The cells were fixed with a trichloroacetic acid solution.
-
Staining: The fixed cells were stained with a 0.4% (w/v) sulforhodamine B solution in 1% acetic acid.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.
-
Data Analysis: The GI₅₀ values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) for antimicrobial compounds is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic activity of compounds using the Sulforhodamine B (SRB) assay.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of action for the anticancer activity of N-alkyl-5-nitropyridin-2-amine derivatives.
References
Navigating Enzyme Inhibition Assays for Nitropyridine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation framework for enzyme inhibition assays targeting nitropyridine-based compounds. It offers a comparative analysis of methodologies, detailed experimental protocols, and performance data to facilitate informed decisions in drug discovery and development.
Nitropyridine scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities, including the inhibition of various key enzymes. Validating the efficacy and mechanism of action of these compounds requires robust and reliable enzyme inhibition assays. This guide focuses on assays for four critical enzyme targets where nitropyridine derivatives have shown inhibitory potential: Urease, α-Chymotrypsin, α-Glucosidase, and HIV-1 Integrase.
Comparative Performance of Nitropyridine-Based Inhibitors
The inhibitory potential of various nitropyridine-based compounds and related heterocyclic structures against their target enzymes is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the reported IC50 values for several nitropyridine derivatives and reference inhibitors.
Table 1: Urease Inhibition Data
| Compound Class | Specific Compound/Derivative | IC50 (µM) | Enzyme Source | Reference |
| Nitropyridine Derivative | 5-Nitropyridin-2-yl derivative | 29.21 ± 0.98 | Jack Bean | [1] |
| Pyridine Carboxamide Derivative | Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) | 1.07 ± 0.043 | Jack Bean | [2] |
| Pyridine Carboxamide Derivative | Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) | 2.18 ± 0.058 | Jack Bean | [2] |
| Standard Inhibitor | Thiourea | 18.93 ± 0.004 | Jack Bean | [2] |
| Standard Inhibitor | Hydroxyurea | 100.0 ± 2.5 | Not Specified | [3] |
Table 2: α-Chymotrypsin Inhibition Data
| Compound Class | Specific Compound/Derivative | IC50 (µM) | Enzyme Source | Reference |
| Nitropyridine Derivative | 5-Nitropyridin-2-yl derivative | 8.67 ± 0.1 | Not Specified | [1] |
| Benzimidazole Derivative | Compound 1 | 14.8 ± 0.1 | Not Specified | [4] |
| Standard Inhibitor | Chymostatin | 5.7 ± 0.13 | Not Specified | [4] |
Table 3: α-Glucosidase Inhibition Data
| Compound Class | Specific Compound/Derivative | IC50 (µM) | Enzyme Source | Reference |
| Nitropyridine-containing Complex | Cu(II) complex with (5-nitropyridin-2-yl)imine ligand | 108 µg/mL | Saccharomyces cerevisiae | [1] |
| Pyrrolidine Derivative | 3i (with pyridine ring) | 47.58 µg/mL | Not Specified | [5] |
| 1,3,4-Thiadiazole Derivative | 9'b (with dihydropyridin-one) | 3.66 mM | Not Specified | [6] |
| Standard Inhibitor | Acarbose | 619.8 ± 0.03 | Not Specified | [7] |
Table 4: HIV-1 Integrase Inhibition Data
| Compound Class | Specific Compound/Derivative | IC50 (µM) | Assay Type | Reference |
| Quinolone-3-carboxylic acid | Derivative of 58 | 0.19–3.7 | Strand Transfer | [8] |
| Diketo Acid Analog | Compound 22 | 45 | Strand Transfer | [9] |
| Diketo Acid Analog | Compound 27 | 17 | Strand Transfer | [9] |
| Standard Inhibitor | Raltegravir | - | Strand Transfer | [10] |
Experimental Protocols for Enzyme Inhibition Assays
Accurate and reproducible assessment of enzyme inhibition is contingent on standardized experimental protocols. The following sections detail generalized methodologies for the colorimetric and spectrophotometric assays commonly employed for the target enzymes.
Urease Inhibition Assay (Indophenol Method)
This assay quantifies the ammonia produced from the hydrolysis of urea by urease.
-
Reagent Preparation :
-
Urease solution (e.g., from Jack Bean).
-
Urea solution.
-
Phosphate buffer (pH 7.0).
-
Phenol reagent (phenol and sodium nitroprusside).
-
Alkali reagent (sodium hydroxide and sodium hypochlorite).
-
Test compound (nitropyridine derivative) and standard inhibitor (e.g., thiourea) solutions.
-
-
Assay Procedure :
-
In a 96-well plate, add the urease solution, phosphate buffer, and various concentrations of the test compound or standard inhibitor.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate for another period (e.g., 30 minutes) at the same temperature.
-
Add the phenol and alkali reagents to each well to develop the indophenol blue color.
-
Measure the absorbance at a specific wavelength (e.g., 625-630 nm) using a microplate reader.[11]
-
-
Data Analysis :
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Chymotrypsin Inhibition Assay
This assay measures the hydrolysis of a synthetic substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), by α-chymotrypsin.
-
Reagent Preparation :
-
Assay Procedure :
-
In a cuvette or 96-well plate, mix the Tris buffer, calcium chloride solution, and various concentrations of the test compound or standard inhibitor.
-
Add the α-chymotrypsin solution and incubate for a short period (e.g., 5 minutes) at 25°C.[13]
-
Initiate the reaction by adding the BTEE substrate solution.
-
Monitor the increase in absorbance at 256 nm for several minutes using a spectrophotometer.[12]
-
-
Data Analysis :
-
Determine the rate of reaction (ΔA256/minute) for each concentration.
-
Calculate the percentage of inhibition relative to the control (enzyme without inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
α-Glucosidase Inhibition Assay (pNPG Method)
This colorimetric assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce the yellow-colored p-nitrophenol.[8]
-
Reagent Preparation :
-
Assay Procedure :
-
In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and various concentrations of the test compound or standard inhibitor.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate for a further period (e.g., 20 minutes) at the same temperature.[14]
-
Stop the reaction by adding the sodium carbonate solution.[14]
-
Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.[14]
-
-
Data Analysis :
HIV-1 Integrase Inhibition Assay (Strand Transfer)
This assay measures the ability of an inhibitor to block the strand transfer step of viral DNA integration into a target DNA.
-
Reagent Preparation :
-
Recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and the host target DNA (acceptor DNA).
-
Reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
Test compound and standard inhibitor (e.g., raltegravir) solutions.
-
-
Assay Procedure :
-
The assay can be performed in various formats, including radioactive, fluorescence-based, or ELISA-based methods. A common approach involves:
-
Incubating the HIV-1 integrase with the donor DNA to form the pre-integration complex.
-
Adding various concentrations of the test compound or standard inhibitor.
-
Introducing the acceptor DNA to initiate the strand transfer reaction.
-
Stopping the reaction and detecting the product of strand transfer.
-
-
Data Analysis :
-
Quantify the amount of strand transfer product formed in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the intricate biological pathways and experimental processes is crucial for a comprehensive understanding of enzyme inhibition.
Signaling Pathways
Experimental Workflows
References
- 1. Complex Relationships between HIV-1 Integrase and Its Cellular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 13. Inhibition on α-Glucosidase Activity and Non-Enzymatic Glycation by an Anti-Oxidative Proteoglycan from Ganoderma lucidum [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to N-Ethyl-5-nitropyridin-2-amine and N-Methyl-5-nitropyridin-2-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Both N-Ethyl-5-nitropyridin-2-amine and N-methyl-5-nitropyridin-2-amine serve as crucial intermediates, offering a scaffold for the development of a wide array of bioactive compounds. This guide provides an objective comparison of these two key starting materials, focusing on their synthesis, physicochemical properties, and applications, supported by available data and established experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and N-methyl-5-nitropyridin-2-amine is presented below. These properties are essential for designing reaction conditions and purification strategies.
| Property | This compound | N-Methyl-5-nitropyridin-2-amine |
| CAS Number | 67730-09-0[1] | 4093-89-4 |
| Molecular Formula | C₇H₉N₃O₂[1] | C₆H₇N₃O₂ |
| Molecular Weight | 167.17 g/mol [1] | 153.14 g/mol |
| Appearance | Yellow crystalline powder | Yellow crystalline powder |
| Melting Point | Not reported | 156-158°C[2] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO[2] | Soluble in organic solvents like ethanol, methanol, and DMSO[2] |
Synthetic Pathways: Nucleophilic Aromatic Substitution
The most common and efficient method for the synthesis of both this compound and N-methyl-5-nitropyridin-2-amine is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of 2-chloro-5-nitropyridine with ethylamine or methylamine, respectively. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating the displacement of the chlorine atom at the 2-position by the amine nucleophile.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Chloro-5-nitropyridine
-
Ethylamine (e.g., 70% solution in water or as a gas)
-
Triethylamine or Potassium Carbonate (as a base)
-
Ethanol or Acetonitrile (as a solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add a base, such as triethylamine (2.0-3.0 eq) or potassium carbonate (2.0 eq), to the solution.
-
Slowly add ethylamine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Synthesis of N-Methyl-5-nitropyridin-2-amine
Materials:
-
2-Chloro-5-nitropyridine
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Triethylamine or Potassium Carbonate (as a base)
-
Ethanol or Acetonitrile (as a solvent)
Procedure:
-
Follow the same initial setup as for the ethyl derivative, dissolving 2-chloro-5-nitropyridine (1.0 eq) and a base in a suitable solvent.
-
Slowly add methylamine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, perform the same workup and purification steps as described for the ethyl analog to obtain N-Methyl-5-nitropyridin-2-amine.
Note on Reaction Kinetics: While specific kinetic data is not available, it is generally expected that the reaction with methylamine may proceed at a slightly faster rate than with ethylamine due to the lower steric hindrance of the methyl group, allowing for easier nucleophilic attack. However, this difference is often minimal under typical reaction conditions.
Comparative Workflow in Drug Discovery
Both this compound and N-methyl-5-nitropyridin-2-amine are valuable intermediates in drug discovery, often serving as a starting point for the synthesis of more complex molecules with potential therapeutic activity. The general workflow for their utilization is outlined below.
Applications in Medicinal Chemistry
Both compounds are precursors to a variety of bioactive molecules. The 5-amino group, obtained after the reduction of the nitro group, is a key functional handle for further molecular elaboration. These aminopyridine scaffolds are found in compounds with diverse therapeutic applications, including:
-
Anticancer Agents: The pyridine ring is a common motif in kinase inhibitors and other anticancer drugs.
-
Antiviral Agents: As seen in the synthesis of non-nucleoside reverse transcriptase inhibitors like Atevirdine, where an N-ethylaminopyridinyl moiety is a key structural feature.[4]
-
Anti-inflammatory and Antimicrobial Compounds: The versatile nature of the aminopyridine core allows for the synthesis of a wide range of compounds with potential anti-inflammatory and antimicrobial properties.[2]
The choice between the N-ethyl and N-methyl derivative often depends on the specific structure-activity relationship (SAR) of the target molecule. The small difference in the alkyl chain length can significantly impact the compound's binding affinity to its biological target, as well as its pharmacokinetic properties such as solubility and metabolic stability.
Conclusion
This compound and N-methyl-5-nitropyridin-2-amine are both valuable and versatile building blocks in synthetic chemistry. Their synthesis is straightforward, typically involving a nucleophilic aromatic substitution reaction. The primary difference lies in the N-alkyl substituent, which can be strategically chosen by researchers to fine-tune the properties of the final target molecules. While there is a lack of direct comparative studies on their synthesis, the established protocols for analogous reactions provide a reliable foundation for their preparation. The choice between the ethyl and methyl derivative will ultimately be guided by the specific requirements of the synthetic target and the desired biological activity.
References
Structure-Activity Relationship (SAR) of N-substituted 5-nitropyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted 5-nitropyridin-2-amine derivatives, focusing on their potential as therapeutic agents. The 5-nitropyridin-2-amine scaffold is a key pharmacophore in a variety of biologically active compounds, exhibiting a range of activities including kinase inhibition, anticancer, and antimicrobial effects. Understanding the relationship between structural modifications at the N-2 position and the resulting biological activity is crucial for the rational design of more potent and selective drug candidates.
Quantitative Data Summary
The following table summarizes the biological activities of various N-substituted 5-nitropyridin-2-amine derivatives and related compounds, compiled from multiple studies. Direct comparison of absolute values should be approached with caution as experimental conditions may vary between studies.
| Compound ID | N-Substituent | Target/Activity | IC50/Activity | Key Structural Features & SAR Insights |
| 1 | Meldrum's acid derivative | Chymotrypsin Inhibition | 8.67 ± 0.1 µM | The Meldrum's acid moiety at the N-2 position confers potent chymotrypsin inhibitory activity.[1][2] |
| 2 | Meldrum's acid derivative | Urease Inhibition | 29.21 ± 0.98 µM | The same derivative also shows moderate urease inhibition, indicating dual-targeting potential.[1][2] |
| 3a | 4-Arylidenethiazolidin-4-one (R = OMe) | Anticancer (MCF-7) | 6.41 µM | Introduction of a 4-arylidenethiazolidin-4-one scaffold at the N-2 position leads to significant anticancer activity against breast cancer cells. The methoxy substituent on the aryl ring appears favorable.[2] |
| 3d | 4-Arylidenethiazolidin-4-one (R = piperidine) | Anticancer (HepG2) | 7.63 µM | Modification of the aryl group to a piperidine-containing moiety shifts the selectivity towards liver cancer cells.[2] |
| 4 | (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl | Anticancer (HOP-92) | Growth Percent: 96.37 | While lacking the nitro group, this pyridin-2-amine derivative with a bulky oxadiazole substituent shows activity against non-small cell lung cancer.[3] |
| 5 | (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl | Anticancer (HOP-92) | Growth Percent: 94.33 | The 4-methoxyphenyl substitution on the oxadiazole ring of this pyridin-2-amine analog slightly enhances the anticancer activity.[3] |
| 6 | (5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl | Anticancer (HOP-92) | Growth Percent: 95.12 | The presence of two methoxy groups on the phenyl ring of the oxadiazole moiety provides a marginal improvement in activity over the chloro-substituted analog.[3] |
Experimental Protocols
General Synthesis of N-substituted 5-nitropyridin-2-amine Derivatives
The synthesis of N-substituted 5-nitropyridin-2-amine derivatives typically starts from commercially available 2-aminopyridine.
Step 1: Nitration of 2-aminopyridine
A common procedure involves the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine.
-
Procedure: To a solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (e.g., below 10°C). The reaction mixture is then stirred at a slightly elevated temperature (e.g., 40-50°C) for several hours. After completion, the reaction is quenched with ice water, and the pH is adjusted to precipitate the product, which is then filtered, washed, and dried.
Step 2: N-Substitution of 2-amino-5-nitropyridine
The 2-amino group of 2-amino-5-nitropyridine can be functionalized through various reactions to introduce different substituents.
-
Synthesis of Thiazolidinone Derivatives: 2-amino-5-nitropyridine is reacted with chloroacetyl chloride, followed by treatment with ammonium thiocyanate to form a thiourea intermediate. This intermediate is then cyclized with an appropriate aldehyde to yield the N-substituted 4-arylidenethiazolidin-4-one derivatives.[2]
Biological Assays
-
In vitro Anticancer Activity (MTT Assay): Human cancer cell lines (e.g., MCF-7, HepG2, HOP-92) are seeded in 96-well plates. After cell attachment, they are treated with different concentrations of the test compounds for a specified period (e.g., 48 hours). The cell viability is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
-
Enzyme Inhibition Assays (Chymotrypsin and Urease): The inhibitory activity of the compounds against chymotrypsin and urease is determined using spectrophotometric methods. The assay measures the rate of substrate hydrolysis by the enzyme in the presence and absence of the inhibitor. The IC50 values are calculated from the dose-response curves.
Visualizations
Synthetic Pathways
The following diagrams illustrate the general synthetic routes for the preparation of N-substituted 5-nitropyridin-2-amine derivatives.
Logical Relationship of SAR
The following diagram illustrates the logical relationship in the structure-activity relationship of the discussed compounds.
References
In vitro activity of N-Ethyl-5-nitropyridin-2-amine derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of a wide array of synthetic compounds. Among these, nitrogen-containing heterocycles, particularly pyridine derivatives, have shown significant promise. This guide provides a comparative analysis of the in vitro anticancer activity of derivatives based on the 2-amino-5-nitropyridine scaffold, a structure of growing interest in medicinal chemistry. While direct and extensive comparative studies on a series of N-Ethyl-5-nitropyridin-2-amine derivatives are limited in publicly available literature, this guide synthesizes available data on closely related compounds to provide a valuable resource for researchers in the field.
Comparative Efficacy of 2-Amino-5-nitropyridine Derivatives
The cytotoxic potential of various 2-amino-5-nitropyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. Below is a summary of the available in vitro cytotoxicity data for nitropyridine-linked 4-arylidenethiazolidin-4-one derivatives, which are structurally related to the core topic.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 35a | MCF-7 (Breast Cancer) | 6.41 |
| 35d | HepG2 (Liver Cancer) | 7.63 |
Note: Data is limited and represents findings from a study on nitropyridine linked 4-arylidenethiazolidin-4-ones derived from 2-amino-5-nitropyridine.
Experimental Protocols
The evaluation of the in vitro anticancer activity of novel compounds relies on standardized and reproducible experimental protocols. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay to assess cell metabolic activity as a measure of cell viability.
MTT Assay Protocol
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (2-amino-5-nitropyridine derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
The medium from the seeded cells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Reagent Incubation:
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
After the incubation with MTT, the medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15 minutes to ensure complete solubilization.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Mechanistic Insights: Signaling Pathways
While the precise mechanisms of action for many this compound derivatives are still under investigation, studies on related pyridine and nitropyridine compounds suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]
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// Edges compound -> cell_membrane [style=invis]; cell_membrane -> ros [dir=none, style=dashed]; compound -> ros [label="Induces"]; ros -> dna_damage; dna_damage -> p53; p53 -> bax; p53 -> bcl2; p53 -> cell_cycle_arrest; bax -> mitochondria; bcl2 -> mitochondria [arrowhead=tee]; mitochondria -> cytochrome_c; cytochrome_c -> caspases; caspases -> apoptosis; }
Caption: A typical workflow for in vitro anticancer drug discovery.
This workflow begins with the chemical synthesis of the this compound derivatives, followed by their purification and structural confirmation. The purified compounds are then screened for their cytotoxic effects against various cancer cell lines. Compounds showing significant activity are selected for determining their precise IC50 values. Subsequently, more in-depth studies are conducted to elucidate the underlying mechanisms of action, such as their ability to induce apoptosis and cause cell cycle arrest.
References
Comparative Antimicrobial Spectrum of N-Ethyl-5-nitropyridin-2-amine Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial spectrum of N-Ethyl-5-nitropyridin-2-amine analogues against various pathogens. The data presented is compiled from available scientific literature and aims to offer a basis for further investigation into this class of compounds as potential antimicrobial agents.
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Nitropyridine derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antimicrobial effects. This guide focuses on the antimicrobial spectrum of analogues of this compound, presenting available quantitative data to compare their efficacy against alternative antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
Table 1: Antibacterial Activity of Nitropyridine Analogues
| Compound/Analogue | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference |
| Pyridoxazinone derivative (R = n-Bu) | 31.2 | - | - | 7.8 | [1] |
| Phenolic nitropyridine hydrazone (98, R = 2-OH) | - | 62.5 | - | - | [1] |
| Ciprofloxacin (Standard) | 4 | 4 | 4 | - | [2] |
Table 2: Antifungal Activity of Nitropyridine Analogues
| Compound/Analogue | Candida albicans (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) | Candida krusei (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| Pyridoxazinone derivative (R = n-Bu) | 62.5 | 62.5 | 62.5 | - | - | [1] |
| Phenolic nitropyridine hydrazone (98, R = 2-OH) | - | - | - | 62.5 | - | [1] |
| Fluconazole (Standard) | 1 | - | - | - | 2 | [2] |
It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions. However, the available data suggests that nitropyridine derivatives possess notable antimicrobial activity, with some compounds exhibiting potency in the low microgram per milliliter range.
Mechanism of Action: A General Overview
The antimicrobial action of nitroaromatic compounds, including nitropyridines, is generally believed to involve the reductive bioactivation of the nitro group.[3] This process, often occurring under anaerobic or microaerophilic conditions, leads to the formation of highly reactive cytotoxic intermediates. These intermediates can then interact with and damage critical cellular macromolecules such as DNA, leading to cell death.
Caption: General mechanism of action for nitroaromatic antimicrobial drugs.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound analogues and other antimicrobial agents relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (e.g., this compound analogues) and standard antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) control wells are also included. The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution Method.
Agar Disk Diffusion Method
This is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculum Preparation: A standardized microbial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the zone of no microbial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion and Future Directions
The available data, although not exhaustive for this compound analogues specifically, indicates that the nitropyridine scaffold is a promising starting point for the development of new antimicrobial agents. Further research is warranted to synthesize and systematically evaluate a series of N-substituted-5-nitropyridin-2-amine derivatives to establish a clear structure-activity relationship. Such studies should include a broader panel of clinically relevant and drug-resistant microorganisms. Elucidating the specific molecular targets and mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.
References
A Head-to-Head Comparison of N-Ethyl-5-nitropyridin-2-amine and Alternative Synthetic Intermediates
In the landscape of medicinal chemistry and drug development, the selection of a synthetic intermediate is a critical decision that influences process efficiency, scalability, and overall cost. The 2-amino-5-nitropyridine scaffold is a vital building block for a range of biologically active molecules. This guide provides an objective, data-driven comparison of three common starting materials for accessing the key downstream intermediate, N²-ethyl-pyridine-2,5-diamine , a precursor for numerous active pharmaceutical ingredients.
The intermediates under review are:
-
Intermediate A: N-Ethyl-5-nitropyridin-2-amine
-
Intermediate B: 2-Chloro-5-nitropyridine
-
Intermediate C: 2-Amino-5-nitropyridine
The comparison will focus on the synthetic pathways required to produce a common target molecule, N'-(2-(ethylamino)pyridin-5-yl)acetamide , allowing for a direct assessment of the synthetic efficiency of each route.
Comparative Analysis of Synthetic Pathways
The primary goal is the synthesis of N²-ethyl-pyridine-2,5-diamine, which is subsequently acylated. As illustrated in the pathway diagram below, the choice of starting material dictates the initial synthetic steps.
-
Route A , starting with this compound, is the most direct, requiring only the reduction of the nitro group.
-
Route B , using 2-Chloro-5-nitropyridine, first involves a nucleophilic aromatic substitution (SNAr) with ethylamine, followed by the same nitro reduction.
-
Route C , from 2-Amino-5-nitropyridine, necessitates an initial N-ethylation step before the nitro group is reduced.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data for the synthesis of the intermediates and their conversion to the final product. Yields are representative and can vary based on specific conditions and scale.
Table 1: Comparison of Intermediate Synthesis
| Intermediate | Precursor | Typical Yield | Key Reagents | Notes |
| A: this compound | 2-Chloro-5-nitropyridine | ~95% | Ethylamine, Triethylamine | Assumes synthesis via SNAr. High yield and selectivity are common.[1] |
| B: 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | 95-98% | POCl₃, PCl₅ | A standard, high-yielding chlorination reaction.[2] |
| C: 2-Amino-5-nitropyridine | 2-Aminopyridine | 68-92% | H₂SO₄, HNO₃ | Direct nitration can be high-yielding but requires careful control of conditions.[3][4] |
Table 2: Head-to-Head Comparison of Synthetic Routes to Final Product
| Parameter | Route A (from this compound) | Route B (from 2-Chloro-5-nitropyridine) | Route C (from 2-Amino-5-nitropyridine) |
| Number of Steps | 2 (Reduction, Acylation) | 3 (SNAr, Reduction, Acylation) | 3 (N-Ethylation, Reduction, Acylation) |
| Key Transformation | Nitro Reduction | Nucleophilic Aromatic Substitution (SNAr) | N-Alkylation |
| Typical Conditions | H₂, Pd/C, Ethanol | Ethylamine, EtOH, 80°C, 2-4h | Ethyl iodide, Base (e.g., NaH), DMF |
| Estimated Overall Yield | ~90% | ~85% | ~60-70% (variable) |
| Advantages | Most direct route, fewest steps, high overall yield. | Starts from a common, readily available bulk chemical.[5][6] | Starts from a simple, inexpensive precursor. |
| Disadvantages | Intermediate may be less common or more expensive. | Extra synthetic step compared to Route A. | N-alkylation can lead to mixtures (mono- vs. di-alkylation) and requires stronger conditions/reagents. |
Decision Workflow for Intermediate Selection
The choice of intermediate depends on several factors beyond the number of steps, including raw material cost, process safety, and available equipment.
Experimental Protocols
The following are representative, generalized protocols for the key transformations discussed.
Protocol 1: Synthesis of this compound from 2-Chloro-5-nitropyridine (Key step of Route B)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv.).
-
Reagents: Dissolve the starting material in anhydrous ethanol (to a concentration of approx. 0.1 M). Add triethylamine (1.2 equiv.) followed by a solution of ethylamine (1.1 equiv., typically as a solution in a compatible solvent like THF or ethanol).
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The residue is partitioned between water and ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel if necessary. A typical yield for this reaction is >95%.[1]
Protocol 2: Catalytic Reduction of this compound (Key step of Route A)
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add Palladium on carbon (Pd/C, 5-10 wt. %, typically 1-5 mol % of Pd) to the solution.
-
Reaction: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) via a balloon or by pressurizing the vessel (e.g., to 50 psi). Stir the mixture vigorously at room temperature for 4-12 hours until TLC analysis indicates complete consumption of the starting material. General methods for nitro reduction are well-established.[7]
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield N²-ethyl-pyridine-2,5-diamine, which is often used in the next step without further purification. Yields are typically quantitative or near-quantitative.
Protocol 3: Acylation of N²-Ethyl-pyridine-2,5-diamine (Final Step)
-
Setup: Dissolve N²-ethyl-pyridine-2,5-diamine (1.0 equiv.) in a suitable solvent like dichloromethane or ethyl acetate in a round-bottom flask. Add a base such as triethylamine or pyridine (1.5 equiv.).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add acetic anhydride (1.1 equiv.) dropwise with stirring. The 5-amino group is significantly more nucleophilic and will react selectively over the 2-(ethylamino) group.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N'-(2-(ethylamino)pyridin-5-yl)acetamide can be purified by recrystallization or column chromatography.
Conclusion
For the synthesis of N²-ethyl-pyridine-2,5-diamine and its derivatives, This compound (Intermediate A) represents the most efficient precursor in terms of step economy and overall yield. However, its practical utility is contingent on its commercial availability and cost.
2-Chloro-5-nitropyridine (Intermediate B) serves as an excellent and highly practical alternative. It is a widely available bulk chemical that can be converted to the desired N-ethylated intermediate in a reliable and high-yielding SNAr reaction, making Route B a robust choice for large-scale synthesis.
2-Amino-5-nitropyridine (Intermediate C) is the least efficient starting point. The required N-alkylation step often presents challenges in selectivity and yield, making this route less desirable unless driven by very specific economic or raw material constraints.
Ultimately, the decision should be guided by a thorough process hazard analysis and a cost-of-goods analysis tailored to the specific project scale and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. prepchem.com [prepchem.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Comparative Analysis of N-Ethyl-5-nitropyridin-2-amine-Based Kinase Inhibitors: A Guide to Cross-Reactivity and Performance Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Ethyl-5-nitropyridin-2-amine-based inhibitors, focusing on their cross-reactivity profiles and performance against alternative kinase inhibitors. Due to the limited availability of public data on this compound itself, this document utilizes data from structurally related aminopyridine-based kinase inhibitors to provide a representative analysis. The experimental protocols and data presentation formats are designed to serve as a practical template for researchers evaluating novel kinase inhibitors.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the inhibitory activity and pharmacokinetic properties of representative aminopyridine-based kinase inhibitors. This data is intended to be illustrative and provide a framework for comparing the performance of this compound-based compounds.
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | Aminopyridine Inhibitor A | Aminopyridine Inhibitor B | Alternative Inhibitor X (Non-aminopyridine) |
| Kinase 1 | 15 | 25 | 10 |
| Kinase 2 | 250 | 150 | 500 |
| Kinase 3 (Off-target) | >10,000 | 5,000 | >10,000 |
| Kinase 4 (Off-target) | 1,200 | 800 | 2,500 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.[1][2][3] Lower values indicate higher potency. Data is hypothetical and for illustrative purposes.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Aminopyridine Inhibitor A | Aminopyridine Inhibitor B | Alternative Inhibitor X (Non-aminopyridine) |
| Bioavailability (%) | 45 | 60 | 75 |
| Half-life (t1/2, hours) | 4-6 | 8-10 | 12-16 |
| Peak Plasma Conc. (Cmax, ng/mL) | 350 | 500 | 800 |
| Time to Peak Conc. (Tmax, hours) | 1.5 | 2 | 3 |
Note: Pharmacokinetic parameters are crucial for determining the dosing regimen and predicting the in vivo efficacy of a drug candidate.[4][5][6][7] Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitors. The following are standard protocols for key experiments in kinase inhibitor profiling.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the target kinase.
-
Reaction Setup : Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test inhibitor at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Initiation : Start the reaction by adding [γ-³²P]ATP.
-
Incubation : Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a solution of phosphoric acid.
-
Separation : Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Detection : Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis : Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Kinase Inhibition Assay (Western Blot)
This method assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment : Culture cells to 70-80% confluency and then treat with the kinase inhibitor at various concentrations for a specific duration. Stimulate the cells with an appropriate growth factor or activator to induce the signaling pathway of interest.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities to determine the extent of phosphorylation inhibition relative to a total protein control.
Kinase Panel Screening
To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases.[8][9]
-
Compound Submission : Provide the test compound at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service.
-
Assay Performance : The service will perform in vitro kinase assays for a large number of kinases (e.g., over 300) using standardized procedures, often based on radiometric or fluorescence-based methods.
-
Data Reporting : The results are typically reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a control.
-
Selectivity Analysis : Analyze the data to identify off-target kinases that are significantly inhibited by the compound.[10] A selective inhibitor will show high potency against the intended target and minimal activity against other kinases.
Mandatory Visualization
The following diagrams illustrate a representative kinase signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.[11][12][13][14]
Caption: General workflow for kinase inhibitor profiling.[8][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting RTK Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 13. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Safety Operating Guide
Proper Disposal of N-Ethyl-5-nitropyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of N-Ethyl-5-nitropyridin-2-amine, ensuring operational safety and regulatory compliance.
This compound is a nitro-substituted aromatic amine. While specific data for this compound is limited, its structural class suggests potential hazards, including toxicity and reactivity. Therefore, cautious handling and adherence to prescribed disposal protocols are critical. The primary recommended method of disposal is through a licensed chemical waste disposal company, which can provide controlled incineration with flue gas scrubbing.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all local, state, and federal regulations.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.
-
Body Protection: A lab coat, fully buttoned, is required.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]
Engineering Controls:
-
Work should be performed in a well-ventilated area, specifically within a chemical fume hood.[2]
-
An emergency eyewash station and safety shower must be readily accessible.[2]
Summary of Chemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that some of this data is computed and should be used for guidance with this understanding.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | PubChem[3], ChemScene[4] |
| Molecular Weight | 167.17 g/mol | PubChem[3], ChemScene[4] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | PubChem[3] |
| Storage | Sealed in dry, 2-8°C | ChemScene[4] |
| Computed LogP | 1.4216 | ChemScene[4] |
| Computed TPSA | 68.06 Ų | ChemScene[4] |
| Computed Hydrogen Bond Donors | 1 | ChemScene[4] |
| Computed Hydrogen Bond Acceptors | 4 | ChemScene[4] |
| Computed Rotatable Bonds | 3 | ChemScene[4] |
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through a licensed hazardous waste disposal service.
-
Waste Identification and Segregation:
-
Containerization:
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name "this compound," the CAS number (67730-09-0), and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.
-
Ensure the storage area is away from heat sources and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Experimental Protocol: General Neutralization of Aromatic Nitro Compounds (for emergency use and with EHS approval only)
Disclaimer: The following is a general protocol for the reduction of aromatic nitro compounds and has not been specifically validated for this compound. This procedure should only be considered in emergency situations for small quantities and with prior approval and guidance from your institution's EHS department. It should be performed by a trained chemist with experience in handling hazardous reactions.
Principle: Aromatic nitro groups can be reduced to the corresponding amino groups, which are generally less hazardous. A common method involves the use of a metal in an acidic medium, followed by neutralization.
Materials:
-
This compound
-
Tin (Sn) powder or granules
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Deionized water
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add the this compound waste and a molar excess of tin powder.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the flask via the dropping funnel with continuous stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
Reaction: After the initial reaction subsides, the mixture may be gently heated to ensure the complete reduction of the nitro group. The completion of the reaction can be monitored by appropriate analytical techniques (e.g., TLC).
-
Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution. This step is also exothermic and should be performed with cooling. The goal is to reach a neutral or slightly basic pH.
-
Waste Disposal of Neutralized Mixture: The resulting mixture, containing the reduced amine and tin salts, should still be treated as hazardous waste and disposed of through your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling N-Ethyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for N-Ethyl-5-nitropyridin-2-amine (CAS No. 67730-09-0). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar nitropyridine derivatives and general best practices for handling laboratory chemicals of unknown toxicity. Structurally related compounds are known to cause skin, eye, and respiratory irritation. Some may also be harmful if swallowed. Therefore, cautious handling in a controlled laboratory environment is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemically resistant lab coat. | Prevents direct skin contact. Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR). | Necessary when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
